2-Heptanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
heptane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNOIJJVKASGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978461 | |
| Record name | Heptane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Pungent, sulfureous odour | |
| Record name | 2-Heptanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Heptanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.839-0.844 | |
| Record name | 2-Heptanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
628-00-2 | |
| Record name | 2-Heptanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Heptanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane-2-thiol | |
| Source | EPA DSSTox | |
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| Record name | 2-Heptanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HEPTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD4W307RIH | |
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| Record name | 2-Heptanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032303 | |
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Significance and Context of Organosulfur Compounds in Chemical Science
Organosulfur compounds, which are organic compounds containing sulfur, are significant in many areas of chemical science. wikipedia.org They are found in nature and are essential for life. For example, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.org Many important medicines, like penicillin and sulfa drugs, also contain sulfur. wikipedia.org
The unique chemical properties of sulfur, such as its various oxidation states and its ability to react in many ways, allow these compounds to be part of important biological reactions. nih.govmdpi.com Organosulfur compounds are involved in biosynthesis, metabolism, and protecting cells from damage. nih.govmdpi.com In the body, thiols, a type of organosulfur compound, are important for how proteins are structured and how they work. creative-proteomics.com They are also key in protecting cells from damage caused by oxidation. creative-proteomics.com
In the field of chemical research, organosulfur compounds are used to create new compounds. britannica.com They are important in making pharmaceuticals, agricultural chemicals, and new materials. creative-proteomics.comresearchgate.net For example, some organosulfur compounds are being studied for their ability to activate the Nrf2 pathway, which helps protect cells from stress and inflammation. nih.govmdpi.com Thiols are also used in nanotechnology to create self-assembled monolayers on gold surfaces. wikipedia.org
Historical Perspective of 2 Heptanethiol Discovery and Initial Structural Characterization
2-Heptanethiol was first identified as a natural compound in red and green bell peppers. imreblank.chnih.gov Its chemical structure was determined using modern analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. imreblank.chnih.gov The identification was confirmed by synthesizing the compound in a lab and comparing its properties to the natural substance. imreblank.chnih.gov
Historically, the characterization of thiols and other organosulfur compounds relied on a variety of techniques. Early methods would have included elemental analysis to determine the empirical formula and boiling point measurements. As technology advanced, spectroscopic methods became crucial. Infrared (IR) spectroscopy would have been used to identify the sulfhydryl (-SH) group, a key feature of thiols. sav.sk Later, the development of mass spectrometry and NMR spectroscopy allowed for more detailed structural analysis, making it possible to precisely determine the arrangement of atoms in the molecule, as was done for this compound. imreblank.chnih.govnih.gov The synthesis of this compound has been achieved by reacting 2-heptanol (B47269) with p-toluenesulfonyl chloride, followed by a reaction with either sodium hydrogen sulfide (B99878) or potassium thioacetate (B1230152) and then reduction. imreblank.ch
Overview of Current Research Landscape and Emerging Areas for 2 Heptanethiol
Stereoselective Synthesis of Enantiopure this compound
The production of enantiopure this compound is crucial for applications where specific stereochemistry is required. Methodologies to achieve this often involve the use of chiral starting materials or asymmetric catalytic processes.
Strategies Utilizing Chiral Precursors (e.g., Enantiopure 2-Heptanol)
A common and effective strategy for synthesizing enantiopure this compound involves starting with a commercially available chiral precursor, such as (R)- or (S)-2-heptanol. imreblank.chnih.govacs.org This approach leverages the existing stereocenter of the alcohol to produce the corresponding enantiomerically pure thiol.
The synthesis typically proceeds in a multi-step sequence: imreblank.ch
Activation of the Hydroxyl Group: The hydroxyl group of the enantiopure 2-heptanol (B47269) is first converted into a better leaving group. A common method is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. imreblank.chimreblank.ch
Nucleophilic Substitution: The resulting tosylate then undergoes nucleophilic substitution with a sulfur-containing nucleophile.
A frequently employed method involves a two-step sequence of thioacetylation followed by reduction. imreblank.ch In this process, the tosylate is reacted with a thioacetate (B1230152) salt, such as potassium thioacetate (KSAc), to form an intermediate thioester, 2-(acetylthio)heptane. imreblank.ch Subsequent reduction of this thioester, for instance with lithium aluminum hydride (LiAlH4), yields the desired enantiopure this compound. imreblank.ch This entire process has been shown to proceed without racemization, thus preserving the optical purity of the final product. imreblank.ch
Mechanism of Stereochemical Inversion in Thiol Formation (e.g., Walden Inversion)
A key feature of the synthesis of chiral this compound from chiral 2-heptanol via the tosylate intermediate is the inversion of the stereochemical configuration at the chiral center. imreblank.ch This phenomenon is known as the Walden inversion and is characteristic of bimolecular nucleophilic substitution (S\N2) reactions. wikipedia.orgyale.edu
The S\N2 reaction mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. wikipedia.org In the case of this compound synthesis, the thioacetate anion attacks the carbon atom bonded to the tosylate group from the side opposite to the leaving group. imreblank.chwikipedia.org This backside attack forces the other three substituents on the carbon to "invert" their spatial arrangement, much like an umbrella turning inside out in a strong wind. wikipedia.org
Therefore, if the starting material is (R)-2-heptanol, the resulting this compound will have the (S)-configuration, and conversely, (S)-2-heptanol will yield (R)-2-heptanethiol. imreblank.ch This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the controlled production of a specific enantiomer. Polarimetric measurements have confirmed that no racemization occurs during this nucleophilic substitution, indicating a clean S\N2 pathway. imreblank.ch
Catalytic Asymmetric Synthesis Approaches
While the use of chiral precursors is effective, the development of catalytic asymmetric methods offers a more elegant and atom-economical approach to enantiopure thiols. These methods aim to create the chiral center during the reaction using a small amount of a chiral catalyst.
Although direct asymmetric approaches to free thiols were historically limited, recent advancements have emerged. nih.gov One such approach involves an organocascade reaction catalyzed by a confined chiral phosphoric acid. nih.gov This method can furnish O-protected β-hydroxythiols with high enantioselectivity through an asymmetric thiocarboxylysis of meso-epoxides, followed by an intramolecular trans-esterification. nih.gov By adjusting the reaction conditions, the intermediate thioesters can also be isolated in high enantiomeric purity. nih.gov
Another avenue explores the catalytic asymmetric rearrangement of prochiral linear O-allyl carbamothioates to produce branched S-allyl carbamothioates with high enantiomeric purity, which can then be converted to the corresponding enantioenriched branched allylic thiols. nih.gov While not directly applied to this compound in the provided context, these catalytic strategies represent the forefront of asymmetric thiol synthesis and could potentially be adapted for its production.
Novel Routes for Racemic this compound Synthesis
For applications where a racemic mixture of this compound is sufficient, more direct and often higher-yielding synthetic routes are available.
Investigation of Direct Nucleophilic Substitution Pathways
A straightforward method for the synthesis of racemic this compound involves the direct nucleophilic substitution of an activated derivative of 2-heptanol. imreblank.ch Starting from racemic 2-heptanol, the hydroxyl group is first activated, typically by converting it to a tosylate. imreblank.chimreblank.ch
The resulting 2-(p-toluenesulfonyl)heptane can then be directly reacted with a sulfur nucleophile like sodium hydrogen sulfide (B99878) (NaSH). imreblank.chimreblank.ch This one-step substitution reaction displaces the tosylate group to form racemic this compound. While conversion yields can be high, isolated yields may be moderate due to the volatility and potential for oxidation of the thiol product during purification. imreblank.ch
| Starting Material | Reagents | Intermediate | Product | Yield |
| 2-Heptanol | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium hydrogen sulfide | 2-(p-Toluenesulfonyl)heptane | Racemic this compound | Moderate |
Thioacetylation and Subsequent Reduction Methods
An alternative and often preferred route to racemic this compound also begins with the tosylation of racemic 2-heptanol. imreblank.ch However, instead of direct conversion to the thiol, this method employs a two-step process involving thioacetylation and subsequent reduction. imreblank.ch
The tosylate of 2-heptanol is first reacted with potassium thioacetate (KSAc) in a nucleophilic substitution reaction to produce 2-(acetylthio)heptane in good yields. imreblank.ch This thioester intermediate is generally more stable and easier to handle than the free thiol.
The final step is the reduction of the thioester to the thiol. This is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like dry diethyl ether. imreblank.ch This reduction step cleaves the acetyl group, affording the final product, racemic this compound, in high yield. imreblank.ch
| Step | Reactants | Reagents | Product | Yield |
| 1. Thioacetylation | 2-(p-Toluenesulfonyl)heptane | Potassium thioacetate (KSAc) | 2-(Acetylthio)heptane | Good |
| 2. Reduction | 2-(Acetylthio)heptane | Lithium aluminum hydride (LiAlH4) | Racemic this compound | 82% |
Electrochemical Synthesis Pathways for Thiol Derivatives
Electrochemical synthesis is emerging as a powerful and environmentally conscious approach for creating organosulfur compounds. chimicatechnoacta.ru This method offers advantages such as high selectivity, mild reaction conditions (often at room temperature and atmospheric pressure), and the avoidance of metal-containing catalysts. chimicatechnoacta.ru
While direct electrochemical synthesis of this compound is not extensively detailed in the reviewed literature, the principles of electrochemical reactions involving thiols provide a foundation for potential pathways. For instance, the electrochemical oxidative esterification of thiols to sulfinate esters has been demonstrated using a nickel-catalyzed process in an undivided cell. acs.orgnih.gov However, this specific method was reported to be unsuccessful for aliphatic thiols like heptanethiol, which resulted in a mixture of unknown products. acs.orgacs.org This suggests that the stability of reaction intermediates derived from alkyl thiols is a critical factor to address. acs.org
Electrochemical methods are also employed in the formation of disulfides, which can be precursors to thiols. The oxidative coupling of thiols or the thiol-disulfide exchange can be initiated by an electric current, sometimes in the presence of a redox mediator. chimicatechnoacta.ruresearchgate.net Unsymmetrical disulfides can be synthesized through the electrochemical oxidation of a disulfide in the presence of a thiol. chimicatechnoacta.ru These approaches highlight the versatility of electrochemistry in forming sulfur-sulfur bonds, which could be followed by a reductive step to yield the desired thiol.
The development of electrochemical methods is driven by the principles of "greener chemistry," aiming to create valuable organic compounds with greater efficiency and less environmental impact. beilstein-journals.org
Reductive Sulfidation Strategies for Thiol Generation
Reductive sulfidation presents a direct route to thiols from carbonyl compounds, such as ketones and aldehydes. This strategy is particularly relevant for the synthesis of this compound, which can be derived from 2-heptanone.
One common chemical approach involves a two-step process: the conversion of the carbonyl to a thiocarbonyl intermediate, followed by reduction to the thiol. acs.org Reagents like phosphorus pentasulfide (P4S10) can be used for the initial sulfur/oxygen exchange. acs.org Interestingly, in some cases, the thiol can be formed directly from the carbonyl compound with the P4S10 treatment alone, likely through a single-electron reductive transfer mechanism, especially for carbonyls with electron-withdrawing groups. acs.org
Another method for reductive thiolation involves the use of a silane, such as triethylsilane, in the presence of a catalyst like boron trifluoride monohydrate. arkat-usa.org This method has been successfully applied to both aromatic and aliphatic ketones. arkat-usa.org For example, the reaction of dicarbonyl compounds with thiols in the presence of triethylsilane and boron trifluoride monohydrate yields bis-sulfides. arkat-usa.org
A more recent development utilizes potassium xanthate as a substitute for traditional sulfurating agents like Lawesson's reagent. rsc.org This method facilitates the reductive sulfuration of aldehydes and ketones to produce thiols, disulfides, and thioesters. rsc.org
Furthermore, "thiol-free" methods are being developed where N-thiophthalimides, synthesized without the use of odorous thiols, act as direct thiolating surrogates in nickel-catalyzed cross-electrophile coupling reactions. rsc.org
The table below summarizes various reductive sulfidation approaches.
| Starting Material | Reagents | Product | Key Features |
| Carbonyls (Ketones/Aldehydes) | 1. P4S10 2. Reducing agent | Thiol | Two-step process involving a thione intermediate. acs.org |
| Carbonyls with electron-withdrawing groups | P4S10 | Thiol | Direct conversion via a probable single-electron transfer. acs.org |
| Dicarbonyl compounds | Thiol, Triethylsilane, Boron trifluoride monohydrate | bis-Sulfide | General method for symmetric bis-sulfides. arkat-usa.org |
| Aldehydes/Ketones | Potassium xanthate | Thiol, Disulfide, Thioester | Alternative to traditional sulfurating agents. rsc.org |
| Organic halides | N-Thiophthalimides, Nickel catalyst | Sulfide | "Thiol-free" synthesis under base-free conditions. rsc.org |
Oxidation Pathways and Disulfide Formation Mechanisms
The oxidation of thiols, such as this compound, to disulfides is a fundamental reaction with implications in various chemical and biological processes. This transformation involves the formation of a sulfur-sulfur bond and can be initiated by a range of oxidizing agents. The instability of this compound is noted, as it readily oxidizes to its corresponding disulfide, particularly during processes like distillation. imreblank.ch
Kinetics and Thermodynamics of Thiol-Disulfide Interconversion
The interconversion between a thiol and its corresponding disulfide is a redox process. libretexts.orglibretexts.org The thiol represents the reduced state, while the disulfide is the oxidized state. libretexts.orglibretexts.org In this conversion, each sulfur atom loses a bond to a hydrogen atom and forms a new bond with another sulfur atom. libretexts.orglibretexts.org
Thermodynamically, the formation of disulfides from thiols is generally more favorable than the formation of peroxides from alcohols. libretexts.org This is attributed to two main factors: the sulfur-sulfur single bond in a disulfide is significantly stronger than the oxygen-oxygen bond in a peroxide, and the oxygen-hydrogen bond in an alcohol is considerably stronger than the sulfur-hydrogen bond in a thiol. libretexts.org
The kinetics of thiol-disulfide exchange reactions are complex and can be influenced by the surrounding chemical environment. For instance, in biological systems, the coenzyme glutathione (B108866) is pivotal in mediating these exchanges. libretexts.org The process can be conceptualized as a series of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org
In a study investigating the impact of different thiol and disulfide monomer pairings on polymerization rates, it was found that pairing a more stable radical-forming thiol (like an alkyl thiol) with a less stable radical-forming disulfide can decrease the rate of the thiol-ene reaction by more than an order of magnitude compared to when the radicals are of the same type. rsc.org
Role of Oxidizing Agents and Environmental Factors
Various oxidizing agents can facilitate the conversion of thiols to disulfides. Mild oxidizing agents like bromine (Br₂) or iodine (I₂) are commonly used for this purpose. libretexts.orglibretexts.org The reaction with these halogens is reversible, and the resulting disulfide can be reduced back to the thiol using agents like zinc and acid. libretexts.orglibretexts.org
This compound is known to react with oxidizing agents. ontosight.ai More specifically, thiols like 1-heptanethiol (B157337) react violently with potent oxidizing agents such as calcium hypochlorite. noaa.govnih.gov The reaction of thiols with strong bases in the presence of Br₂ can also lead to disulfide formation. youtube.com The mechanism involves the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile in a two-step SN2 reaction to form the disulfide. youtube.com
Environmental factors also play a crucial role. For example, the oxidation of heptanethiol to diheptyl disulfide can be catalyzed by a Cu(II)-phenanthroline complex immobilized on montmorillonite, a process that also involves the reduction of Cu(II). researchgate.net Similarly, an iron(IV) complex with a tetraazaadamantane-based ligand has been shown to catalyze the oxidation of various thiols, including n-heptanethiol, to their corresponding disulfides using air as the oxidant. rsc.org
Nucleophilic Reactivity of the Sulfhydryl Group
The sulfhydryl group (-SH) of this compound is nucleophilic, a characteristic property of thiols. masterorganicchemistry.com Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles. masterorganicchemistry.com The nucleophilicity of sulfur is generally greater than that of oxygen, meaning sulfur nucleophiles tend to react faster with electrophiles than their oxygen-containing counterparts. masterorganicchemistry.com
Elucidation of Reaction Mechanisms (e.g., SN2)
The synthesis of this compound often involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with a sulfur nucleophile, such as the hydrosulfide (B80085) anion (⁻SH), via an SN2 mechanism. libretexts.org However, a potential side reaction is the further reaction of the product thiol with the alkyl halide to form a sulfide (R-S-R'). libretexts.org To mitigate this, thiourea (B124793) can be used as the nucleophile, forming an intermediate alkyl isothiourea salt that is subsequently hydrolyzed to the thiol. libretexts.orglibretexts.org
In a specific synthesis of this compound from 2-heptanol, the hydroxyl group is first activated with p-toluenesulfonyl chloride. imreblank.ch The resulting tosylate then undergoes nucleophilic substitution. To maintain the optical purity of the starting material, this substitution must proceed via an SN2 reaction, which results in an inversion of stereochemistry (Walden inversion). imreblank.ch Polarimetric measurements confirmed that no racemization occurred during this nucleophilic substitution. imreblank.ch
Two nucleophiles were utilized in this synthesis: sodium hydrogen sulfide (NaSH) and potassium thioacetate (KSAc). imreblank.ch While the reaction with NaSH showed excellent conversion, the yield of this compound was low due to its instability and tendency to oxidize to the disulfide. imreblank.ch The use of KSAc followed by reduction with lithium aluminum hydride provided a better yield of the desired thiol. imreblank.ch
Scope and Limitations in Organic Transformations
The nucleophilic nature of this compound's sulfhydryl group allows it to participate in various organic transformations. Thiols are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
The reaction of thiolates with primary or secondary alkyl halides via an SN2 mechanism is a common method for synthesizing sulfides (thioethers). libretexts.orgmasterorganicchemistry.com Unlike alkoxides, the weaker basicity of thiolates minimizes competing E2 elimination reactions when reacting with alkyl halides. masterorganicchemistry.com
However, the reactivity of thiols also presents limitations. As mentioned, the propensity of this compound to oxidize to a disulfide can reduce the yield of desired thiol products in certain reactions. imreblank.ch Furthermore, the strong and often unpleasant odor of thiols can be a practical limitation in their application. ontosight.ai
Interactions with Metal Centers and Coordination Chemistry
The sulfur atom in this compound can interact with metal centers, leading to the formation of coordination complexes. Thiols, in general, are known to corrode certain metals. ontosight.ai
Research has shown that heptanethiol can be used to functionalize surfaces and materials. For instance, heptanethiol has been used in conjunction with a Cu(II)-phenanthroline complex to modify montmorillonite. researchgate.net In this system, the heptanethiol vapor causes the reduction of Cu(II) and is itself oxidized to a disulfide. researchgate.net The strong affinity of Cu(II) for sulfur centers is a driving force in this interaction. researchgate.net
In another study, mixed self-assembled monolayers on silver surfaces were created using this compound and other thiol-containing molecules to study the influence of the interfacial dielectric environment on electrochemical properties. osti.gov
Furthermore, the formation of cadmium heptanethiolate has been observed from the reaction of cadmium(II) acetate (B1210297) and heptanethiol in ethanol. unimore.it The conditions of this reaction were found to be critical in determining the structure of the resulting solid phase. unimore.it The interaction of heptanethiol with indium-atom-based single-atom anchors on boron nitride nanosheets has also been investigated through DFT calculations, revealing strong adsorption primarily through a sulfur-metal bond. researchgate.net
The catalytic oxidation of n-heptanethiol has been achieved using an iron(IV) complex, demonstrating the role of metal complexes in mediating the reactivity of the thiol group. rsc.org
Interactive Data Table: Synthesis of this compound via Nucleophilic Substitution imreblank.ch
| Starting Material | Reagent 1 | Reagent 2 | Nucleophile | Reaction Type | Key Observation |
| 2-Heptanol | p-Toluenesulfonyl chloride | - | - | Activation | Forms 2-(p-toluenesulfonyl)heptane |
| 2-(p-Toluenesulfonyl)heptane | Sodium hydrogen sulfide (NaSH) | - | ⁻SH | SN2 | Good conversion, but low yield due to oxidation |
| 2-(p-Toluenesulfonyl)heptane | Potassium thioacetate (KSAc) | Lithium aluminum hydride | ⁻SAc | SN2 | Good yield of intermediate thioester |
| 2-(Acetylthio)heptane | Lithium aluminum hydride | - | H⁻ | Reduction | Forms the final this compound product |
Formation of Metal-Thiolate Complexes and Clusters
Thiols, including this compound, readily react with metal ions to form metal-thiolate complexes. lookchem.comwikipedia.org The thiolate anion (RS⁻), formed by the deprotonation of the thiol's sulfhydryl group (-SH), is a soft Lewis base and exhibits a strong affinity for soft Lewis acid metal centers. wikipedia.org This interaction leads to the formation of a stable coordinate bond between the sulfur atom and the metal.
The formation of these complexes can occur through several synthetic routes, including salt metathesis reactions where an alkali metal thiolate reacts with a transition metal halide. wikipedia.org Another common mechanism involves the deprotonation of the thiol upon interaction with a metal complex. wikipedia.org For instance, the reaction of ethanethiol (B150549) with nickelocene (B73246) results in a dimeric thiolate complex. wikipedia.org
Thiolates are crucial in stabilizing metal nanoparticles and are fundamental in the synthesis of various organic and inorganic compounds due to their high nucleophilicity. lookchem.com The specific structure and stability of the resulting metal-thiolate complex depend on the nature of the metal ion, the steric and electronic properties of the thiol's alkyl group, and the reaction conditions.
Ligand Exchange Kinetics and Stability of Thiolate Adducts
Ligand exchange reactions are fundamental to understanding the stability and reactivity of metal-thiolate complexes. In these processes, a coordinated ligand is replaced by another. The kinetics of these exchanges can be influenced by several factors, including the nature of the incoming and outgoing ligands and the solvent. psu.edu
Studies on gold nanoclusters have shown that ligand exchange is a stepwise process, occurring one ligand at a time, often at the most solvent-accessible sites first. psu.edu The stability of the resulting thiolate adducts is a critical aspect. For example, research on the stability of adducts formed from the carcinogen N-2-acetylaminofluorene demonstrated that the deacetylated adduct is less stable under acidic or basic conditions compared to its acetylated counterpart, although both are stable near neutral pH. nih.gov
Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of ligand exchange reactions involving thiols. For instance, the exchange of oleate (B1233923) ligands on CdSe nanocrystals with 1-heptanethiol is an exothermic process. researchgate.net The data from such experiments can be fitted to models to understand the binding sites and the thermodynamics of the exchange. In the case of 1-heptanethiol exchange on CdSe nanocrystals, deviations from a single-site binding model suggest the presence of more than one type of binding site. researchgate.net
The steric bulk of the thiolate can significantly impact the kinetics of ligand exchange. Bulkier thiolates have been shown to cause dramatic rate retardations in ligand exchange on platinum(II) complexes. uva.es
Role of this compound in Redox Processes Involving Metal Ions
Thiols can participate in redox reactions with metal ions. wikipedia.org Thiolate salts, in particular, can act as reducing agents. wikipedia.org Conversely, thiols can be oxidized by some metal centers, leading to the formation of disulfides (RSSR) and a reduced form of the metal ion. For example, thiols can reduce cupric (Cu²⁺) precursors to form cuprous (Cu⁺) thiolates, with the concomitant formation of disulfide. wikipedia.org
Copper ions are known to catalyze the formation of toxic oxygen species through a series of redox reactions and have a high affinity for thiol groups. nih.gov Studies on HeLa cell cultures have shown that even low concentrations of copper ions can decrease the concentration of intra- and extracellular reduced thiols, indicating oxidative stress. nih.gov This suggests that copper ions can directly oxidize thiols or catalyze their oxidation. In contrast, other thiol-reactive metal ions like mercury, silver, and cadmium increased the concentration of extracellular reduced glutathione under similar conditions. nih.gov
The ability of metal ions to participate in redox chemistry is crucial in many biological systems, where the protein environment can modulate the metal's reactivity. reed.edu
Surface Adsorption and Self-Assembly Phenomena
Adsorption Kinetics and Thermodynamics on Metal Surfaces (e.g., Cu(110))
The adsorption of alkanethiols on metal surfaces is a key step in the formation of self-assembled monolayers (SAMs). The kinetics and thermodynamics of this process have been studied for various thiols and substrates. For heptanethiol adsorbing on a Cu(110) surface, the process is complex and temperature-dependent. acs.orgresearchgate.net
Below 200 K, heptanethiol forms multilayers on the Cu(110) surface, with a determined molecular binding energy of 63 kJ/mol. acs.orgresearchgate.net The formation of the chemisorbed monolayer proceeds through a physisorbed precursor state. acs.orgresearchgate.net This indicates that the molecules first physically adsorb to the surface before forming a stronger chemical bond. Heating the chemisorbed layer results in the dissociative desorption of the alkyl chain, a process with an enthalpy of 117 kJ/mol. acs.orgresearchgate.net
The initial sticking coefficient, a measure of the probability of a molecule adsorbing upon collision with the surface, is expected to be high at low temperatures, approaching unity for a high physisorption interaction. uni-tuebingen.de The kinetics of SAM formation are often described by a two-step model: an initial fast adsorption step followed by a slower organization step of the monolayer. wikipedia.org
| Thermodynamic and Kinetic Parameters for Heptanethiol on Cu(110) | |
| Parameter | Value |
| Molecular Binding Energy (Multilayer) | 63 kJ/mol acs.orgresearchgate.net |
| Enthalpy of Dissociative Desorption (Alkyl Chain) | 117 kJ/mol acs.orgresearchgate.net |
Formation and Ordering of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution or vapor of molecules with a specific affinity for that surface. uni-tuebingen.desigmaaldrich.com For alkanethiols like this compound, the sulfur headgroup has a strong affinity for noble metal surfaces such as gold, silver, and copper, driving the formation of the monolayer. sigmaaldrich.comuh.edu
The formation process typically involves the chemisorption of the thiol headgroups onto the substrate, followed by the slower organization of the alkyl chains. wikipedia.org This organization is driven by van der Waals interactions between the chains, which are maximized when the chains are tilted at a specific angle relative to the surface normal. sigmaaldrich.com For alkanethiols on gold, this often results in a well-ordered (√3 × √3)R30° structure. sigmaaldrich.com
On a Cu(110) surface, heptanethiol forms several superstructures depending on the coverage. acs.org Heating a saturated monolayer to 350 K leads to a well-ordered ( ) structure. acs.org The initial monolayer formed can be disordered, containing defects, and becomes more ordered over time. sigmaaldrich.com The final, well-ordered structure is a result of the system reaching a lower energy state through the optimization of both the headgroup-substrate interaction and the intermolecular interactions of the alkyl chains. sigmaaldrich.com
Influence of Substrate and Environmental Conditions on SAM Structure
The structure and quality of a self-assembled monolayer are highly dependent on the substrate and the environmental conditions during its formation. uni-tuebingen.de
Substrate:
Chemical Nature: The choice of substrate is critical, as the headgroup of the SAM-forming molecule must have a specific affinity for it. uni-tuebingen.de Alkanethiols are commonly used with noble metals like gold, silver, and copper. uh.edu
Crystalline State and Quality: The crystallographic orientation and quality of the substrate surface significantly influence the ordering of the SAM. uni-tuebingen.de Single-crystal substrates provide well-defined surfaces for fundamental studies. uni-tuebingen.de For example, the open surface of Cu(110) presents a different template for SAM formation compared to the more common Au(111) surface. uni-tuebingen.de
Environmental Conditions:
Preparation Method: SAMs can be prepared from either a liquid solution or the gas phase. uh.edu Solution deposition is a common and cost-effective method, often using a dilute solution of the thiol in a solvent like ethanol. uni-tuebingen.deuh.edu Gas phase deposition in an ultrahigh vacuum (UHV) environment allows for greater control over purity and surface cleanliness. uni-tuebingen.de
Purity: The purity of both the thiol and the solvent (in solution deposition) is crucial for forming a well-ordered monolayer. uni-tuebingen.desigmaaldrich.com
Temperature: Temperature affects the kinetics of adsorption, the mobility of molecules on the surface, and the final ordering of the SAM. uni-tuebingen.de For heptanethiol on Cu(110), ordered monolayer structures are observed around 300 K. uni-tuebingen.de
Deposition Time: The initial formation of a monolayer can be rapid, but achieving a well-ordered, crystalline-like structure can take from hours to days as the molecules rearrange to minimize defects. sigmaaldrich.commdpi.com
Rinsing Procedure: After deposition from solution, a proper rinsing procedure is necessary to remove non-chemisorbed molecules. uni-tuebingen.de
Sophisticated Spectroscopic and Structural Elucidation of 2 Heptanethiol and Its Adducts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules. Its application to 2-heptanethiol provides unambiguous confirmation of its chemical structure.
High-Resolution NMR for Definitive Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific atoms within the this compound molecule. In a study by Simian, Robert, and Blank, the chemical structure of this compound, first identified in bell pepper extracts, was confirmed through NMR and mass spectrometry. imreblank.chnih.govacs.org The synthesis of the racemic compound allowed for detailed spectroscopic analysis. imreblank.ch
The ¹H NMR spectrum of racemic this compound, recorded on a 360 MHz spectrometer in deuterochloroform (C₂HCl₃), displays characteristic signals that correspond to the different protons in the molecule. imreblank.chimreblank.ch Similarly, the ¹³C NMR spectrum, acquired at 90 MHz, provides distinct signals for each carbon atom, confirming the heptane (B126788) backbone and the position of the thiol group. imreblank.chimreblank.ch
Table 1: ¹H NMR Spectroscopic Data for this compound imreblank.chimreblank.ch
| Chemical Shift (δ/ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J/Hz) |
|---|---|---|---|---|
| 0.82 | t | 3H | CH₃ | 7.2 |
| 1.27-1.38 | m | 6H | 3 CH₂ | |
| 1.36 | d | 3H | CH₃ | 6.7 |
| 1.49-1.62 | m | 2H | CH₂ | |
| 2.96 | tq | 1H | CH | 6.5, 6.1 |
t = triplet, d = doublet, m = multiplet, tq = triplet of quartets
Table 2: ¹³C NMR Spectroscopic Data for this compound imreblank.chimreblank.ch
| Chemical Shift (δ/ppm) | Carbon Type |
|---|---|
| 14.5 | CH₃ |
| 23.0 | CH₂ |
| 26.0 | CH₃ |
| 27.5 | CH₂ |
| 31.9 | CH₂ |
| 36.0 | CH₃ |
| 41.3 | CH |
Chiral NMR for Enantiomeric Purity Determination
One common method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers of this compound to form diastereomeric complexes or solvates, which exhibit distinct NMR spectra. This allows for the quantification of each enantiomer. For instance, the synthesis of enantiomerically pure (R)- and (S)-2-heptanethiol from the corresponding (S)- and (R)-2-heptanols has been reported. imreblank.ch Polarimetric measurements confirmed that no racemization occurred during the synthesis, indicating high enantiomeric purity. imreblank.ch Although direct chiral NMR data for this compound is not extensively detailed in the provided context, the principles of chiral NMR are well-established for differentiating enantiomers of similar compounds. theanalyticalscientist.comresearchgate.netacademie-sciences.fr
Multi-Dimensional NMR Techniques for Complex Mixture Analysis
In complex matrices, such as natural extracts, the signals from various compounds can overlap, making straightforward 1D NMR analysis difficult. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for dissecting these intricate mixtures. libretexts.orgpreprints.org
COSY experiments reveal proton-proton couplings, helping to trace the connectivity of protons within a molecule. preprints.org
HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. libretexts.orgpreprints.org
HMBC identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete carbon skeleton and identifying how different functional groups are connected. preprints.org
While specific multi-dimensional NMR studies focusing solely on this compound in complex mixtures are not detailed in the provided search results, the application of these techniques is a standard and essential approach for the structural elucidation of natural products within their native environments. nih.govacs.orgndl.go.jpacs.orgresearchgate.netcornell.edu
Hyphenated Mass Spectrometry for Trace Analysis and Isomeric Differentiation
Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC), is a highly sensitive method for identifying and quantifying volatile compounds, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is the technique of choice for analyzing volatile compounds like this compound in complex samples such as food extracts and petroleum distillates. imreblank.chnih.govcabidigitallibrary.orgresearchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.
The identification of this compound in bell peppers was achieved by comparing the mass spectrum and GC retention indices of the unknown compound with those of a synthesized standard. imreblank.chnih.gov The electron impact (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification. imreblank.ch
Table 3: Key Mass Spectrometry Data for this compound imreblank.ch
| m/z | Relative Intensity (%) | Ion |
|---|---|---|
| 132 | 32 | [M]⁺ |
| 98 | 31 | [M-H₂S]⁺ |
| 70 | 32 | |
| 69 | 26 | |
| 61 | 60 | [CH₃CHSH]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 56 | 74 | |
| 55 | 40 | |
| 43 | 41 | [C₃H₇]⁺ |
| 41 | 76 | [C₃H₅]⁺ |
Retention indices (RI) on different polarity columns (e.g., a non-polar PONA and a polar DB-Wax) provide another layer of confirmation, as these values are highly reproducible for a given compound under specific GC conditions. imreblank.ch
High-Resolution Mass Spectrometry for Exact Mass Determination
While standard GC-MS provides nominal mass data (integer masses), high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass. For a compound like this compound (C₇H₁₆S), HRMS can distinguish it from other compounds that might have the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of unknown compounds in complex samples and for verifying the successful synthesis of a target molecule.
Fragmentation Pathway Analysis for Structural Confirmation
Mass spectrometry serves as a powerful analytical tool for the structural elucidation of molecules like this compound by analyzing the fragmentation patterns of the ionized molecule. azooptics.com When a this compound molecule is introduced into a mass spectrometer and ionized, typically through electron impact, it forms a molecular ion ([M]•+). docbrown.info This high-energy ion is unstable and undergoes a series of fragmentation reactions, breaking into smaller, charged fragments and neutral species. nih.gov The resulting mass spectrum, a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance, provides a unique fingerprint of the molecule's structure. azooptics.com
The fragmentation of alkanethiols is characterized by several key pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the sulfur atom, is a common fragmentation route for thiols. azooptics.com For this compound, this would involve the cleavage of the bond between the second and third carbon atoms, leading to the formation of characteristic fragment ions. Another significant fragmentation process involves the loss of small neutral molecules, such as H₂S or an alkyl radical. azooptics.comlibretexts.org
The analysis of these fragmentation pathways allows for the unambiguous confirmation of the this compound structure. The presence of specific fragment ions at particular m/z values, corresponding to the predicted cleavage patterns, provides strong evidence for the arrangement of atoms within the molecule. For instance, the fragmentation of heptane, a structurally related alkane, shows characteristic clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. docbrown.infolibretexts.org Similar patterns, modified by the presence of the thiol group, are expected for this compound.
Below is a table summarizing the expected major fragment ions for this compound and their probable origins, which are critical for its structural confirmation.
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 132 | [C₇H₁₆S]⁺• | Molecular Ion |
| 103 | [C₅H₁₁S]⁺ | Loss of ethyl radical (C₂H₅•) via alpha-cleavage |
| 99 | [C₇H₁₅]⁺ | Loss of SH radical |
| 75 | [C₃H₇S]⁺ | Cleavage of the C₄H₉ alkyl chain |
| 61 | [CH₃CH(SH)]⁺ | Alpha-cleavage with charge retention on the sulfur-containing fragment |
| 47 | [CH₂SH]⁺ | Rearrangement followed by cleavage |
| 43 | [C₃H₇]⁺ | Propyl cation from the alkyl chain |
Surface-Sensitive Spectroscopies for Interfacial Studies
The behavior of this compound at interfaces, particularly when forming self-assembled monolayers (SAMs), is of significant scientific interest. Surface-sensitive spectroscopic techniques are indispensable for characterizing the elemental composition, chemical states, and structural arrangement of these molecular layers.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to analyze the elemental composition and chemical and electronic states of the atoms within the top 1-10 nanometers of a material's surface. cea.frcarleton.eduthermofisher.com When a surface coated with this compound is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. thermofisher.com The binding energy of these photoelectrons is characteristic of the element from which they originated and its chemical environment. cea.fr
For a this compound monolayer on a substrate like gold, XPS can confirm the presence of carbon, sulfur, and the substrate elements. thermofisher.comsurfacesciencelab.com High-resolution scans of the C 1s and S 2p peaks provide detailed information about the chemical bonding. The C 1s spectrum can distinguish between the carbons in the alkyl chain and any adventitious carbon contamination. thermofisher.com The S 2p spectrum is particularly informative, as the binding energy of the sulfur core level can confirm the formation of a thiolate bond (S-Au) with the gold substrate, which typically appears at a different binding energy than the thiol (S-H) group. thermofisher.comresearchgate.net Analysis of the elemental peak intensities allows for the determination of the relative atomic concentrations and can be used to estimate the thickness and packing density of the monolayer. thermofisher.comsurfacesciencelab.com
The table below presents typical binding energy ranges for the core levels of interest in an XPS analysis of this compound SAMs on a gold substrate.
| Element | Core Level | Typical Binding Energy (eV) | Information Gained |
| Carbon | C 1s | ~285.0 | Presence of the alkyl chain |
| Sulfur | S 2p | ~162.0 - 163.0 | Confirmation of thiolate (S-Au) bond formation |
| Sulfur | S 2p | ~163.5 - 164.5 | Presence of unbound thiol (S-H) or disulfides |
| Gold | Au 4f | ~84.0 (Au 4f₇/₂) | Substrate signal, can be attenuated by the monolayer |
Low-Energy Electron Diffraction (LEED) for Surface Structure Determination
Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of surfaces and ordered adsorbate layers. bhu.ac.inlibretexts.org A monoenergetic beam of low-energy electrons (20-200 eV) is directed at the sample surface. bhu.ac.in The elastically scattered electrons diffract from the ordered arrangement of atoms or molecules on the surface, producing a pattern of spots on a fluorescent screen. libretexts.org The geometry of this diffraction pattern is a representation of the reciprocal lattice of the surface structure.
For this compound self-assembled monolayers on a crystalline substrate like Au(111), LEED can reveal the long-range order and symmetry of the molecular arrangement. researchgate.netalbany.edu The formation of a well-ordered SAM results in a distinct LEED pattern, which can be indexed to determine the unit cell of the adsorbate layer relative to the substrate lattice. rsc.org For example, alkanethiols on Au(111) often form a (√3 × √3)R30° superstructure. rsc.orgresearchgate.net The sharpness and intensity of the diffraction spots provide qualitative information about the degree of order within the monolayer. albany.edu Changes in the LEED pattern upon annealing or exposure to different environments can be used to study the stability and phase behavior of the this compound SAM. researchgate.net
| LEED Pattern Observation | Structural Interpretation |
| Sharp, well-defined spots | High degree of long-range crystalline order in the monolayer |
| Diffuse or absent spots | Disordered or amorphous arrangement of molecules |
| (√3 × √3)R30° pattern on Au(111) | A common, well-ordered packing structure for alkanethiols |
| Changes in spot position or symmetry | Phase transitions or structural rearrangements in the monolayer |
Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Arrangement
Scanning Tunneling Microscopy (STM) is a powerful real-space imaging technique that can visualize surfaces at the atomic and molecular level. bibliotekanauki.plaps.org It operates by scanning a sharp metallic tip over a conductive surface while maintaining a small tunneling current between the tip and the sample. The resulting image is a topographical map of the surface's electronic density of states.
For this compound SAMs on a conductive substrate, STM can provide detailed insights into the molecular packing, domain structure, and the presence of defects. aip.orgaip.org STM images can resolve individual molecules within the monolayer, revealing their arrangement and orientation. acs.org It is possible to observe the boundaries between different ordered domains, as well as various types of surface defects such as pinholes, domain boundaries, and step edges. aip.orgresearchgate.net By varying the bias voltage, STM can probe different electronic states of the molecule-substrate system, providing information that complements the structural picture. nih.govspiedigitallibrary.org Time-lapse STM can even be used to study dynamic processes on the surface, such as molecular diffusion and the healing of defects. researchgate.net
| STM Feature | Information Provided |
| Ordered arrays of protrusions | Visualization of individual, ordered this compound molecules |
| Domain boundaries | Interfaces between regions of different molecular packing or orientation |
| Dark areas (pits/voids) | Defects in the monolayer, potentially exposing the substrate |
| Step edges of the substrate | Influence of substrate morphology on monolayer formation |
| Bias-dependent imaging contrast | Probing of the local density of electronic states of the molecules |
Vibrational Spectroscopy for Conformational and Intermolecular Interactions
Vibrational spectroscopy is a key method for investigating the functional groups, conformational order, and intermolecular interactions within a sample. rockymountainlabs.com By probing the vibrational modes of molecules, techniques like FT-IR provide a detailed fingerprint of the molecular structure and its environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. wikipedia.org This absorption corresponds to the excitation of specific vibrational modes within the molecules, such as stretching and bending of chemical bonds. rockymountainlabs.comunitechlink.com Since different functional groups have characteristic vibrational frequencies, an FT-IR spectrum provides a powerful tool for qualitative and quantitative analysis of molecular composition. pressbooks.pub
In the analysis of this compound, FT-IR spectroscopy can be used to identify and characterize its key functional groups. The spectrum of liquid or gaseous this compound will show distinct absorption bands corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chain, as well as the characteristic, though often weak, S-H stretching vibration. The position and shape of these bands can provide information about the molecule's conformation. spectroscopyonline.com When this compound forms a self-assembled monolayer, the disappearance of the S-H stretching band can be an indicator of thiolate bond formation with the substrate. Furthermore, the frequencies of the CH₂ stretching modes are sensitive to the conformational order (gauche vs. trans) of the alkyl chains, providing insight into the packing density and order of the SAM. researchgate.net
The table below lists the characteristic FT-IR absorption frequencies for the primary functional groups in this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Significance |
| ν(S-H) stretch | 2550 - 2600 | Thiol (S-H) | Weak band, indicates the presence of the free thiol group. |
| νₐₛ(CH₃) stretch | ~2962 | Methyl (C-H) | Asymmetric stretching of the terminal methyl group. |
| νₛ(CH₃) stretch | ~2872 | Methyl (C-H) | Symmetric stretching of the terminal methyl group. |
| νₐₛ(CH₂) stretch | ~2926 | Methylene (C-H) | Asymmetric stretching of the methylene groups in the alkyl chain. |
| νₛ(CH₂) stretch | ~2853 | Methylene (C-H) | Symmetric stretching of the methylene groups in the alkyl chain. |
| δ(CH₂) bend | 1450 - 1470 | Methylene (C-H) | Scissoring/bending vibration of the methylene groups. |
| γ(C-S) stretch | 600 - 700 | Carbon-Sulfur | Stretching vibration of the C-S bond. |
Raman Spectroscopy for Molecular Vibrations and Environmental Effects
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the material being analyzed. gatewayanalytical.comnumberanalytics.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations within a sample. stellarnet.us This interaction causes the energy of the laser photons to be shifted, and this shift in energy, known as the Raman shift, corresponds to the specific vibrational modes of the molecule. anton-paar.com A vibration is considered Raman active if it induces a change in the polarizability of the molecule. libretexts.org
For this compound, Raman spectroscopy can elucidate the vibrations of its key functional groups and hydrocarbon backbone. The spectrum of this compound is characterized by distinct peaks corresponding to the stretching and bending of its various bonds. The most prominent and characteristic vibrations include the S-H stretch, the C-S stretch, and various C-H and C-C vibrational modes.
The S-H stretching vibration in thiols typically appears as a weak to medium intensity peak in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is found in the 600-750 cm⁻¹ range. The hydrocarbon portion of the molecule gives rise to a series of peaks: C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are observed between 2850 and 3000 cm⁻¹, while C-C stretching vibrations, which form the molecular skeleton, appear in the fingerprint region below 1500 cm⁻¹. anton-paar.com
Table 1: Characteristic Raman Vibrational Modes for this compound This table presents expected wavenumber ranges for the primary functional groups in this compound based on typical values for alkanethiols.
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak to Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |
| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium |
| C-S Stretch | Thiol (-C-S) | 600 - 750 | Medium |
| CH₂/CH₃ Bending | Alkyl (CH₂, CH₃) | 1300 - 1470 | Medium to Strong |
Environmental factors can influence the Raman spectrum of this compound. numberanalytics.com Changes in temperature and pressure can alter molecular vibrations and intermolecular interactions, leading to shifts in peak positions and changes in peak widths. numberanalytics.com The presence of solvents can also affect the spectrum; for example, hydrogen bonding between the thiol group and a polar solvent could potentially weaken the S-H bond, resulting in a shift of its characteristic peak to a lower wavenumber. Furthermore, studies on environmental water analysis have shown that Raman spectroscopy can detect dissolved species and microorganisms, suggesting its utility in monitoring the environmental context of a compound. ubbcluj.ro For instance, the interaction of this compound with metal ions in an aqueous environment to form thiolates would lead to the disappearance of the S-H stretching band and the appearance of new bands corresponding to the metal-sulfur bond.
X-ray Diffraction Studies of Crystalline Thiolate Structures
X-ray diffraction (XRD) is a primary method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific directions. iastate.edu By measuring the angles and intensities of these diffracted beams, a crystallographer can generate an electron density map of the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. wikipedia.org
While this compound is a liquid at room temperature, it can be used to form solid, crystalline metal thiolate adducts. Thiols readily react with various metal ions (e.g., copper, zinc, platinum) to form metal-thiolate complexes, which can often be crystallized and studied by single-crystal X-ray diffraction. researchgate.netresearchgate.net Such an analysis would provide definitive structural information on the adduct, including:
Coordination Geometry: The arrangement of the thiolate ligands around the central metal ion.
Bond Lengths and Angles: Precise measurements of the metal-sulfur bond length, as well as bond lengths and angles within the this compound ligand itself.
Crystal Packing: How the individual metal-thiolate molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces. researchgate.net
Stereochemistry: The absolute configuration of the chiral center at the second carbon of the heptyl chain can be determined.
Table 2: Representative Crystallographic Data for a Hypothetical Metal-Thiolate Complex This table illustrates the type of parameters obtained from a single-crystal X-ray diffraction experiment. The values are for illustrative purposes only.
| Parameter | Example Value |
|---|---|
| Chemical Formula | e.g., C₁₄H₃₀S₂M (where M is a metal) |
| Formula Weight | e.g., 350.00 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/n |
| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 12.33 Å α = 90°, β = 105.5°, γ = 90° |
| Volume | 1850.5 ų |
| Z (Formula units per cell) | 4 |
| Calculated Density | 1.256 g/cm³ |
Computational and Theoretical Chemistry Studies on 2 Heptanethiol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a lens into the electronic and geometric properties of molecules like 2-heptanethiol. These calculations are based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. numberanalytics.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. numberanalytics.com DFT calculations can be employed to determine various properties, including optimized molecular geometry, vibrational frequencies (which correspond to IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. For instance, DFT calculations have been used to study related thiol compounds, providing insights into their structural and functional characteristics. vulcanchem.comresearchgate.net While specific DFT studies exclusively on this compound are not extensively documented in the provided results, the methodology is standard for this class of compounds. DFT has been applied to investigate the interaction of 1-heptanethiol (B157337) with mineral surfaces, demonstrating its utility in understanding interfacial chemistry. researchgate.net
A representative table of predicted spectroscopic data for a related thiol, 2-methylhept-2-ene-1-thiol, derived from computational studies, highlights the type of information that can be obtained. vulcanchem.com
| Property | Predicted Value | Source |
| S-H Stretch (IR) | ~2540 cm⁻¹ | vulcanchem.com |
| C=C Absorption (IR) | 1640–1680 cm⁻¹ | vulcanchem.com |
| Thiol Proton (¹H NMR) | δ ~1.3–1.4 ppm | vulcanchem.com |
| Alkene Protons (¹H NMR) | δ ~5.2–5.5 ppm | vulcanchem.com |
Ab Initio Methods for High-Accuracy Energy and Geometry Calculations
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and geometries. numberanalytics.com For example, ab initio calculations (HF/6-311G(d,p)) have been utilized to assign vibrational modes in the Raman spectra of n-heptanethiol, aiding in the determination of molecular structure and conformational order in self-assembled monolayers (SAMs). osti.gov These calculations can distinguish between different conformers, such as all-trans and those with gauche defects. osti.gov High-level ab initio methods like DLPNO-CCSD(T) are used for precise enthalpy of formation calculations for a wide range of organic molecules. researchgate.net
The following table illustrates the type of data generated from ab initio calculations for n-heptanethiol to aid in the interpretation of experimental Raman spectra. osti.gov
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Conformer |
| Gauche Defect Modes | 2810–2830 | Gauche |
| Methylene (B1212753) Asymmetric Stretch | ~2919 | All-trans and Gauche |
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For a flexible molecule like this compound, numerous conformers exist, each with a specific energy. The collection of these conformers and their corresponding energies forms the potential energy landscape. The most stable conformations are those with the lowest energy, which minimize steric hindrance. organicchemistrytutor.com Key conformations include staggered (such as anti and gauche) and eclipsed arrangements. organicchemistrytutor.com While specific conformational analysis data for this compound is not detailed in the search results, studies on similar alkanethiols, like n-heptanethiol, have shown the importance of conformational order, particularly in the context of self-assembled monolayers. osti.gov Computational methods can predict the relative energies of these conformers, providing insight into the molecule's preferred shapes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the investigation of time-dependent phenomena such as conformational changes and intermolecular interactions.
Investigation of Conformational Dynamics in Solution and at Interfaces
MD simulations can be used to study the behavior of this compound in different environments, such as in a solvent or at an interface. These simulations track the movements of individual atoms over time, revealing how the molecule folds and changes its conformation. For example, MD simulations have been used to study the conformational changes of molecules in different solvents like water, heptane (B126788), and toluene. ualberta.ca Such simulations on related systems, like 1-heptanethiol derivatives on gold surfaces, have been performed to understand the binding affinity with proteins in the presence of water. cnu.edu.tw These studies reveal how the molecule's flexibility and interactions with its surroundings influence its dynamic behavior.
Simulation of Adsorption Processes and Surface Interactions
MD simulations are a powerful tool for studying the adsorption of molecules onto surfaces. This is particularly relevant for thiols, which are known to form self-assembled monolayers on metal surfaces. cnu.edu.tw Simulations can model the process of a this compound molecule approaching and binding to a surface, providing details about the binding energy, orientation, and packing of the molecules in the resulting film. cnu.edu.tw Studies on the adsorption of heptanethiol on copper surfaces have revealed details about the formation of chemisorbed monolayers and their structural ordering. acs.org Similarly, MD simulations have been employed to investigate the structural and thermodynamic properties of n-heptane at interfaces with brine and nonionic surfactants. osti.gov These simulations offer molecular-level insights that are crucial for applications in areas like anti-fouling coatings and biomaterials. researchgate.net
Thermodynamic and Kinetic Modeling of Reactions
Computational chemistry provides powerful tools for the thermodynamic and kinetic modeling of reactions involving thiols. While specific modeling studies focusing exclusively on this compound are not extensively available in the reviewed literature, the principles and methodologies can be understood from studies on analogous short-chain and long-chain alkyl thiols. These studies utilize quantum mechanical methods, such as Density Functional Theory (DFT), to predict the feasibility and rates of various chemical transformations.
Reaction Pathway Prediction and Transition State Analysis
The prediction of reaction pathways is a cornerstone of computational chemistry, enabling the exploration of potential chemical transformations. For thiols, this involves mapping out the potential energy surface for reactions such as oxidation, radical additions, and nucleophilic substitutions.
Computational investigations on the reactions of thiols with hydroperoxides have shown that thiols can react to form sulfonic acids and alcohols. adidocdn.dev The energy profile for the reaction of hexane (B92381) thiol with methyl hydroperoxide has been computationally modeled, providing insights that are likely applicable to this compound due to structural similarity. whiterose.ac.uk Such studies identify the most probable reaction routes by calculating the energies of reactants, products, intermediates, and transition states.
Transition state analysis is crucial for determining the kinetics of a reaction. The activation energy (the energy barrier that must be overcome for a reaction to occur) is a key parameter derived from these calculations. For instance, in thiol-ene reactions, which are of great industrial importance, DFT calculations are used to determine the activation energy barriers for both the propagation and chain-transfer steps. researchgate.netnih.gov Studies on the addition of phenylthio radicals to alkenes have shown that the activation energy is controlled by the electrophilic character of the radical and the electronic properties of the alkene. researchgate.net For a molecule like this compound, computational models would predict the activation energies for its addition to various substrates, thereby indicating its reactivity.
In the context of radical-mediated thiol-epoxy reactions, modeling using DFT has been employed to elucidate the reaction mechanisms. tt2.co.uk These studies indicate that while the initial addition of a thiol to an epoxide is relatively slow, the subsequent chain transfer reactions are quite fast. tt2.co.uk The stability of the resulting radicals and ring strain in the epoxide are key factors influencing the reaction kinetics. tt2.co.uk Similar principles would govern the reactions of this compound in such systems.
Computational Elucidation of Reaction Mechanisms
Computational methods offer a detailed, step-by-step view of reaction mechanisms that can be difficult to obtain through experimental means alone. For thiols, this includes understanding their role in nucleophilic aromatic substitution (SNAr) reactions, Michael additions, and redox processes.
Kinetic studies on the reactions of biothiols with electrophiles like 1-fluoro-2,4-dinitrobenzene (B121222) have used computational analysis to support experimental findings, suggesting a mechanism that is borderline between a concerted and a stepwise pathway. frontiersin.org The nucleophilic attack by the thiol group is the central event, and its efficiency can be modulated by factors such as intramolecular hydrogen bonding. frontiersin.org
In the context of Michael additions, which are crucial for bioconjugation, computational studies have modeled the addition of methanethiol (B179389) (as a simple analog for cysteine) to a wide array of Michael acceptors. acs.orgnih.gov These calculations help in understanding the thermodynamics and kinetics of the carbon-sulfur bond formation. The reaction can proceed through different pathways depending on the conditions, such as base-catalyzed or direct thiolate anion addition in aqueous media. acs.orgnih.gov For this compound, similar mechanistic pathways would be expected, with the alkyl chain potentially influencing solubility and steric hindrance.
Furthermore, computational studies have been instrumental in understanding the redox biochemistry of thiols. nih.gov The oxidation of thiols by species like hydrogen peroxide has been shown through quantum-mechanical simulations to proceed via a mechanism that involves a proton transfer occurring after the transition state is reached, leading to the formation of a sulfenic acid. nih.gov
Table 1: Representative Computationally Studied Thiol Reactions and Key Findings
| Reaction Type | Model Thiol(s) | Computational Method(s) | Key Findings |
| Thiol-Ene Radical Addition | Methyl Mercaptan | CBS-QB3 | Alkene structure significantly influences activation barriers and overall reaction kinetics. nih.gov |
| Thiol-Epoxy Radical Reaction | General Thiols | DFT (M06-2X/6-31+G(d,p)) | Thiol addition to epoxides is slow, but the subsequent chain transfer is fast, driven by radical stability. tt2.co.uk |
| Oxidation by Hydroperoxide | Hexane Thiol | DFT | Thiols react with hydroperoxides to form sulfonic acids and alcohols via a non-radical pathway. adidocdn.devwhiterose.ac.uk |
| Michael Addition | Methanethiol | DFT (M06-2X/6-311+G(d,p)) | Thermodynamics and kinetics are sensitive to the nature of the Michael acceptor; thiolate addition is a key pathway. acs.orgnih.gov |
| Nucleophilic Aromatic Substitution | Biothiols | DFT (supporting experimental) | The reaction mechanism can be borderline between concerted and stepwise, influenced by the nucleophile's structure. frontiersin.org |
Advanced Theoretical Descriptors
Beyond reaction modeling, computational chemistry provides a suite of theoretical descriptors that offer profound insights into the electronic structure and reactivity of molecules. For this compound, while specific published analyses are scarce, the application of these descriptors can be inferred from general chemical principles and studies on related molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.
For a thiol like this compound, an MEP surface analysis would reveal:
Nucleophilic and Electrophilic Sites: Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, this would be concentrated around the sulfur atom due to its lone pairs of electrons, highlighting its nucleophilic character. Regions of positive potential (blue) indicate electron-poor areas, primarily around the acidic thiol hydrogen, making it susceptible to attack by a base.
Hydrogen Bonding: The MEP surface can predict the sites for hydrogen bonding. The positive potential on the thiol hydrogen and the negative potential on the sulfur atom indicate their roles as a hydrogen bond donor and acceptor, respectively.
While a specific MEP map for this compound is not presented in the searched literature, it would qualitatively resemble that of other alkanethiols, with the long heptyl chain being largely non-polar and the thiol group being the site of primary electrostatic interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties within a molecule. This provides a rigorous, quantum mechanical description of chemical bonding.
A QTAIM analysis of this compound would provide quantitative data on:
Bond Critical Points (BCPs): The presence of a BCP between two atoms confirms the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the bond.
Nature of Chemical Bonds: For the S-H and C-S bonds in this compound, the values at the BCPs would classify them. Covalent bonds are typically characterized by a high electron density and a negative Laplacian, indicating charge concentration. More polar or ionic interactions show lower electron density and a positive Laplacian.
Atomic Charges: QTAIM allows for the calculation of atomic charges by integrating the electron density within the atomic basin defined by the theory. This provides a more rigorous definition of charge distribution than simpler population analysis methods.
Although QTAIM studies specifically on this compound are not readily found, this type of analysis is routinely applied in computational studies to understand bonding in detail. For example, in studies of thiol reactions, QTAIM can be used to analyze the changes in bonding character along a reaction coordinate, providing deep mechanistic insights. nih.gov
Applications of 2 Heptanethiol in Specialized Chemical Systems and Materials Science
Role as a Chemical Intermediate in Complex Organic Synthesis
As a chemical intermediate, 2-heptanethiol serves as a foundational building block for the synthesis of more complex molecules. The reactivity of its sulfhydryl (-SH) group is central to its utility, allowing for its incorporation into larger molecular frameworks.
A primary example of its role as an intermediate is in its own laboratory synthesis, which highlights its relationship with other functional groups. This compound can be synthesized from 2-heptanol (B47269). imreblank.ch In this process, the hydroxyl group of the alcohol is first activated, typically by converting it into a tosylate. imreblank.ch This tosylate is a good leaving group, facilitating nucleophilic substitution. The subsequent reaction with a sulfur nucleophile, such as sodium hydrogen sulfide (B99878) (NaSH) or potassium thioacetate (B1230152) (KSAc) followed by reduction, yields this compound. imreblank.chnih.gov This multi-step synthesis, starting from an alcohol and proceeding through a tosylate intermediate to the final thiol, demonstrates the compound's position within a network of synthetic transformations.
The following table outlines a common synthetic pathway for this compound, illustrating its role as a target product derived from other intermediates.
| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product | Description |
| Activation | 2-Heptanol | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | 2-(p-Toluenesulfonyl)heptane | The hydroxyl group is converted to a tosylate, a better leaving group. imreblank.ch |
| Substitution | 2-(p-Toluenesulfonyl)heptane | Potassium thioacetate (KSAc) | S-heptan-2-yl ethanethioate | The tosylate is displaced by the thioacetate anion. imreblank.chchemsrc.com |
| Reduction | S-heptan-2-yl ethanethioate | Hydride reducing agent | This compound | The thioester is reduced to yield the final thiol. imreblank.chnih.gov |
Beyond its own synthesis, this compound can be used to create other sulfur-containing compounds, such as thioethers and thioesters, which are valuable in various chemical contexts. imreblank.chlibretexts.org While specific large-scale industrial applications as an intermediate are not extensively documented in public literature, thiols in general are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aithegoodscentscompany.com For instance, the aerobic oxidation of n-heptanethiol has been studied in the presence of iron complexes as catalysts, indicating its utility in research exploring catalytic oxidation processes. rsc.org
Functionalization of Advanced Polymeric Materials
The reactivity of the thiol group makes this compound a candidate for the modification and synthesis of advanced polymeric materials. Its incorporation can alter polymer properties such as solubility, surface chemistry, and functionality.
Thiol-ene chemistry is a powerful and efficient method for polymer modification and synthesis, known for its high yields, rapid reaction rates, and insensitivity to oxygen. wikipedia.orgnih.gov The reaction involves the addition of a thiol (R-SH) across a double bond (an "ene") to form a thioether. wikipedia.org This process can be initiated by UV light or a radical initiator. nih.gov
The general mechanism proceeds via a free-radical chain reaction:
Initiation: A radical is generated, which then abstracts a hydrogen atom from the thiol, creating a reactive thiyl radical (RS•). diva-portal.org
Propagation: The thiyl radical adds to an alkene double bond, forming a carbon-centered radical. wikipedia.orgdiva-portal.org This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain. diva-portal.org
Alkanethiols such as this compound can be used in these reactions to functionalize polymers containing alkene groups. This modification can be used to attach the heptyl chain to the polymer backbone, thereby altering the polymer's hydrophobicity and other physical properties. While research often focuses on multifunctional thiols to create cross-linked networks, monofunctional thiols like this compound are effective for side-chain functionalization. nih.govmdpi.com For example, this chemistry allows for the creation of polythioethers, which have applications in coatings and adhesives. vulcanchem.com
Thiol-terminated polymers, also known as telechelic polymers, are macromolecules that have a thiol group at one or both ends of their chains. These functional end-groups are valuable as they allow the polymer to be attached to surfaces or to other molecules. For instance, a thiol-terminated polymer can be readily anchored to a gold surface.
While the direct synthesis of polymers using this compound as a chain transfer agent is not a primary application, it can be incorporated in post-polymerization modification steps. A polymer synthesized with a reactive end-group, such as a halide, can be converted to a thiol-terminated polymer. More relevantly, polymers can be functionalized with a terminal this compound moiety. For example, recent advances have shown that organometallic Au(III)-terminated polymers can react chemoselectively with thiol-containing small molecules to form end-functionalized polymers rapidly and with high conversion rates. rsc.org In such a scheme, this compound could be attached to the end of a polymer chain, creating a macromolecule with a specific functional handle for further conjugation or surface binding.
Surface Engineering and Nanomaterials
The strong affinity of the sulfur atom in the thiol group for noble and other metals makes this compound highly useful in surface engineering and the functionalization of nanomaterials.
This compound, like other alkanethiols, spontaneously forms highly ordered, self-assembled monolayers (SAMs) on various metallic substrates. uni-tuebingen.de The process involves the chemisorption of the thiol headgroup onto the surface, while the alkyl chains orient themselves away from the surface, driven by van der Waals interactions between adjacent chains. uni-tuebingen.de
Substrates and Findings:
Gold (Au): Gold is a common substrate for SAM formation. This compound forms stable monolayers on gold surfaces, which can act as resists in nanolithography. iaea.orgresearchgate.net For instance, a heptanethiol SAM on a Au(111) film can be patterned using a metastable helium beam, followed by chemical etching to create nanoscale gold patterns. iaea.org Modified versions of heptanethiol, such as 7-ferrocenyl(carbonyloxy)-1-heptanethiol, have been used to create redox-active SAMs on gold electrodes for electrochemical studies. researchgate.netbanglajol.infopsu.edu
Copper (Cu): The adsorption and ordering of heptanethiol on copper surfaces have also been investigated. On a Cu(110) surface, heptanethiol forms different ordered structures depending on the coverage and temperature. uni-tuebingen.deacs.org Heating a saturated monolayer to 350 K results in a well-ordered structure. acs.org
Platinum (Pt): Heptanethiol has been used to selectively block the outer surface of mesoporous platinum electrodes. rsc.org This surface modification was shown to significantly enhance the enantioselectivity of electrochemical synthesis reactions occurring within the pores of the electrode. rsc.org
The table below summarizes key findings on the use of this compound for creating SAMs.
| Substrate | Technique/Application | Key Research Finding | Reference(s) |
| Gold (Au) | Nanolithography | A heptanethiol SAM can be patterned with a metastable-atom beam to fabricate gold patterns with edges as small as ~40 nm. | iaea.org |
| Gold (Au) | Electrochemistry | SAMs of ferrocene-modified heptanethiol act as a barrier to electron transfer and can mediate redox reactions. | researchgate.netbanglajol.infopsu.edu |
| Copper (Cu) | Surface Science | Heptanethiol forms various ordered superstructures on Cu(110) depending on temperature and coverage. | uni-tuebingen.deacs.org |
| Platinum (Pt) | Catalysis | Modifying a mesoporous Pt electrode with a heptanethiol SAM boosts the enantiomeric excess in chiral synthesis from 29% to 90%. | rsc.org |
This compound serves as an effective stabilizing agent (or capping agent) for metal nanoparticles. The thiol group binds strongly to the nanoparticle surface, creating an organic layer that prevents the particles from aggregating and precipitating out of solution. googleapis.comgoogle.com The heptyl chains provide steric hindrance and determine the solubility of the nanoparticles in various solvents.
This stabilization is crucial for the synthesis and application of nanoparticles in fields like electronics and catalysis. For example, heptanethiol is listed among other alkanethiols as a suitable organic stabilizer for metal nanoparticles (such as silver, gold, and palladium) intended for use in conductive inks and other electronic components. googleapis.comgoogle.com In one study, gold nanoparticle films were prepared on a polystyrene substrate using various alkanethiols, including heptanethiol, as binder molecules for use as electrode materials. researchgate.net The choice of alkanethiol can influence the properties of the resulting nanoparticle assembly. Similarly, octanethiol, a closely related compound, has been used to stabilize palladium nanoparticles. academie-sciences.fr The use of thiols as stabilizers is a foundational technique in the bottom-up synthesis of functional nanomaterials. uq.edu.au
Development of Hybrid Materials (e.g., Clay-Based Sorbents)
The functionalization of clay minerals to create hybrid materials for specialized applications represents a significant area of materials science research. nih.govrsc.org These hybrid clay materials (HCMs) are produced by modifying layer silicates with organic or inorganic molecules to impart specific properties. nih.gov Organoclays, a type of HCM, are created by introducing organic molecules into the clay structure, which enhances their capacity to adsorb various compounds. tidjma.tn
Research has demonstrated the use of this compound in the study and development of these materials, particularly as a target molecule to test the efficacy of novel sorbents. In one notable study, kaolinite (B1170537), a 1:1 layer silicate, was functionalized with a μ-oxo Fe³⁺-phenanthroline complex (Fe³⁺Phen) to create a sorbent material (Kt-Fe³⁺Phen) for capturing volatile sulfur compounds. nih.govacs.org While kaolinite's structure makes it less prone to intercalation compared to smectites, the functionalization occurs on exposed edges and sheets. acs.org
The resulting hybrid material showed a remarkable ability to trap gaseous heptanethiol. nih.govacs.org The study revealed that the amount of heptanethiol captured by the functionalized kaolinite was significantly high, with a thiol/Fe³⁺Phen molar ratio of approximately 100:1 after 60 days. nih.govacs.org This high trapping efficiency was attributed to the continuous catalytic activity of the Fe³⁺ centers, which promote the oxidation of the thiol to a disulfide. nih.govacs.org This process allows the sorbent to capture quantities of heptanethiol far exceeding the stoichiometric amount of the active complex, demonstrating the potential of such hybrid materials in gas trapping and sensor applications. nih.govacs.org
Similar principles have been explored with other expandable layer silicates like montmorillonite, where metal-organic complexes are intercalated to create materials for processes such as ion exchange, catalysis, and gas trapping. researchgate.net The interaction of heptanethiol with these modified clays (B1170129) helps in understanding the adsorption mechanisms and tuning the materials for specific environmental or industrial purposes. researchgate.net
Table 1: Heptanethiol Adsorption by Functionalized Kaolinite
| Sorbent Material | Active Complex | Target Compound | Adsorption Period (days) | Moles of HPT per 100g Kaolinite | Thiol/Complex Molar Ratio | Reference |
|---|---|---|---|---|---|---|
| Kt-Fe³⁺Phen | μ-oxo Fe³⁺-phenanthroline (Fe³⁺Phen) | Gaseous Heptanethiol (HPT) | 60 | 0.10940 | ~100:1 | nih.govacs.org |
Applications in Industrial Process Chemistry
Additives for Specialized Fuel Formulations
This compound is utilized as an additive in certain specialized fuel formulations. ontosight.ai Fuel additives are critical components in the petroleum industry, used to enhance fuel performance, ensure stability, and meet regulatory specifications. chemcorusa.comcadencepetroleum.com These additives can function as octane (B31449) boosters, detergents, antioxidants, and cold flow improvers, among other roles. cadencepetroleum.cominfineuminsight.com
Thiols, or mercaptans, including heptanethiol, are naturally occurring sulfur compounds in crude oil and can be found in various fuel fractions. dtic.milpageplace.de While sulfur is often removed during refining to meet environmental standards, specific sulfur compounds are sometimes used in controlled amounts for particular applications. For example, 1-Heptanethiol (B157337) is listed as a component in a speciated sulfur system suitability standard for diesel fuel analysis, indicating its use in calibrating analytical equipment to ensure fuel quality. chromtech.com.au
Table 3: Common Types of Fuel Additives
| Additive Category | Primary Function | Reference |
|---|---|---|
| Fuel Detergents | Prevent deposits on fuel injectors and valves. | cadencepetroleum.com |
| Octane Boosters | Reduce engine knocking in high-compression engines. | cadencepetroleum.com |
| Oxygenates | Improve combustion efficiency and reduce emissions. | cadencepetroleum.com |
| Antioxidants/Metal Deactivators | Extend fuel storage life and prevent degradation. | cadencepetroleum.com |
| Corrosion Inhibitors | Protect fuel systems from corrosion. | cadencepetroleum.com |
| Cold Flow Improvers | Prevent fuel gelling in cold climates. | infineuminsight.com |
Design of Functional Sorbents for Environmental Remediation
The design of functional sorbents for environmental remediation is a critical field aimed at removing pollutants from air and water. nih.govresearchgate.net Clay-based materials are particularly promising due to their high surface area and ion exchange capacity. tidjma.tn By modifying clays with specific organic or organo-metallic molecules, their affinity for certain pollutants can be dramatically enhanced. nih.gov
The removal of volatile organic sulfur compounds (VOSCs), such as this compound, is an important application for these functional sorbents due to their malodorous and potentially toxic nature. Research has focused on creating hybrid materials capable of efficiently trapping these compounds from the gas phase. nih.govacs.org
A prime example is the development of a kaolinite-based sorbent functionalized with an iron-phenanthroline complex (Kt-Fe³⁺Phen). nih.govacs.org While unmodified kaolin (B608303) has a very low adsorption capacity for sulfur gases like hydrogen sulfide, the functionalized version demonstrates a high and efficient removal capacity for gaseous heptanethiol. nih.govacs.org The mechanism involves more than simple physical adsorption; the iron complex catalytically oxidizes the trapped heptanethiol to a disulfide. nih.govacs.org This continuous catalytic cycle allows a small amount of the active complex on the clay surface to trap a large quantity of the pollutant, making the sorbent highly effective and long-lasting. nih.govacs.org
This approach of designing clay-polymer or clay-complex nanocomposites offers a pathway to creating low-cost, recyclable, and highly selective adsorbents for a range of environmental contaminants, from heavy metals to persistent organic pollutants. nih.govresearchgate.netacs.org The study of heptanethiol's interaction with these materials provides crucial data for optimizing sorbent design for environmental and industrial air purification. nih.govacs.org
Table 4: Performance Data of a Functionalized Kaolinite Sorbent for Heptanethiol Removal
| Parameter | Value/Observation | Significance | Reference |
|---|---|---|---|
| Sorbent Material | Kaolinite functionalized with μ-oxo Fe³⁺-phenanthroline complex (Kt-Fe³⁺Phen) | A hybrid material designed for gas trapping. | nih.govacs.org |
| Target Pollutant | Gaseous Heptanethiol (HPT) | A representative volatile organic sulfur compound. | nih.govacs.org |
| Amount of HPT Trapped (after 60 days) | 0.10940 moles per 100 g of kaolinite | Demonstrates high adsorption capacity. | nih.govacs.org |
| Molar Ratio (HPT / Fe³⁺Phen) | Approximately 100:1 | Indicates a catalytic process, not just stoichiometric adsorption. | nih.govacs.org |
| Adsorption Mechanism | Continuous catalytic activity of Fe³⁺ toward the oxidation of thiol to disulfide. | Explains the high removal efficiency and longevity of the sorbent. | nih.govacs.org |
Advanced Analytical Methodologies for Detection and Quantification of 2 Heptanethiol in Non Biological Matrices
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine two or more analytical methods, are indispensable for separating and identifying trace compounds like 2-heptanethiol from complex sample matrices. jfda-online.com Gas chromatography coupled with mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GCxGC) are at the forefront of these technologies, offering unparalleled separation power and sensitivity. jfda-online.comacs.org
Advanced GC-MS for Isomer Separation and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS is crucial for both its identification and the separation from its structural isomers. The separation is achieved on a gas chromatographic column, while the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and confirmation.
Research has successfully identified this compound in bell pepper extracts using GC-MS. imreblank.ch The methodology involved separating the volatile constituents on an apolar stationary phase column, followed by detection using a quadrupole mass spectrometer operating in electron impact (EI) ionization mode. imreblank.ch The identification of this compound was confirmed by comparing its mass spectrum and retention index with a synthesized standard. imreblank.ch
For quantitative analysis, especially at the ultra-trace levels at which thiols often occur, GC-MS is frequently operated in selected ion monitoring (SIM) mode. mdpi.com This approach enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise and improving detection limits. mdpi.com When dealing with highly reactive thiols, derivatization is often employed prior to GC-MS analysis to improve chromatographic behavior and stability. mdpi.comnih.gov For instance, thiols can be converted to pentafluorobenzyl (PFB) derivatives, which can then be analyzed with high sensitivity. nih.govmdpi.comnih.gov
| Parameter | Specification |
|---|---|
| Gas Chromatograph | Agilent GC 5890 |
| Mass Spectrometer | Agilent MS 5970 (Quadrupole) |
| Injector Type | Splitless |
| Injector Temperature | 260 °C |
| Stationary Phase | 100% dimethyl polysiloxane (apolar) |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range Scanned | 10-350 Da |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution
For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capacity over conventional one-dimensional GC. acs.orgnih.gov This technique utilizes two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The entire sample is subjected to two independent separations, resulting in a highly structured two-dimensional chromatogram and dramatically increased peak capacity. nih.govshimadzu.com
The benefits of GCxGC for analyzing complex volatile profiles, such as those containing sulfur compounds, are well-documented. researchgate.netgcms.cz It provides superior resolution, separating analytes that would co-elute in a single-column separation. chemistry-matters.comresearchgate.net This enhanced separation reduces chemical background and matrix interference, leading to more accurate identification and quantification. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes one of the most powerful tools for the non-targeted analysis of complex samples, allowing for the discovery and identification of hundreds of compounds in a single run. nih.govchromatographyonline.com The structured nature of the GCxGC contour plot, where compounds of similar chemical class elute in specific regions, further aids in the identification of compound classes, such as thiols. gcms.cz
Selective Extraction and Enrichment Strategies
Due to the typically low concentrations of this compound in samples, a pre-concentration or enrichment step is often required prior to instrumental analysis. nih.gov These strategies aim to selectively isolate and concentrate the target thiols from the bulk matrix, thereby increasing the sensitivity of the subsequent analysis.
Solid-Phase Microextraction (SPME) for Volatile Thiol Sampling
Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. sigmaaldrich.comnih.gov It uses a fused-silica fiber coated with a sorbent material to extract and concentrate analytes from a sample. sigmaaldrich.com For volatile compounds like this compound, headspace SPME (HS-SPME) is commonly used, where the fiber is exposed to the vapor phase above the sample. sigmaaldrich.com This approach combines sampling, isolation, and enrichment into a single step. sigmaaldrich.com
The effectiveness of SPME depends on factors such as the choice of fiber coating, extraction time, and temperature. wiley.com For thiol analysis, derivatization can be performed directly on the fiber (on-fiber derivatization) to enhance the extraction efficiency and chromatographic performance of the analytes. wiley.comresearchgate.netacs.org For example, N-phenylmaleimide has been used as an in-fiber derivatization reagent for the HS-SPME analysis of various thiols, resulting in significantly lower limits of detection compared to analysis without derivatization. wiley.comresearchgate.net HS-SPME-GC-MS has been successfully applied to the analysis of pepper volatiles, a matrix in which this compound has been identified. nih.gov
Specific Trapping Agents (e.g., p-Hydroxymercuribenzoic Acid) for Thiol Isolation
To achieve high selectivity for thiols, specific trapping agents that react covalently with the sulfhydryl group are employed. One of the most effective and widely used reagents is p-hydroxymercuribenzoic acid (pHMB). acs.orgresearchgate.net This organomercury compound exhibits a high affinity and selectivity for thiols, reacting rapidly to form stable complexes while not reacting with other sulfur compounds like sulfides or disulfides. mdpi.comacs.org
The typical procedure involves extracting the sample with an organic solvent, followed by the extraction of thiols from the organic phase into an aqueous solution of pHMB. acs.org The thiol-pHMB complexes can then be loaded onto an anion-exchange column. acs.org The bound thiols are subsequently released by eluting the column with a solution of another thiol, such as L-cysteine, which displaces the target analytes. acs.org This method has been successfully applied to isolate polyfunctional thiols from complex matrices like beer. acs.orgresearchgate.netacs.org While highly effective, the use of hazardous mercury-based reagents is a significant drawback of this approach. nih.gov
Headspace Techniques and Solvent-Assisted Evaporation
Headspace analysis is a general term for the analysis of the vapor phase above a solid or liquid sample, which is particularly suitable for highly volatile compounds like this compound. sigmaaldrich.com HS-SPME is one of the primary methods used for this purpose.
For a more exhaustive extraction of a broader range of volatiles, including semi-volatiles, solvent-assisted flavor evaporation (SAFE) is a powerful technique. frontiersin.orgnih.gov SAFE is a form of vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds from complex matrices at low temperatures. frontiersin.org This minimizes the risk of thermal degradation and artifact formation, which is a critical concern when analyzing reactive compounds like thiols. acs.org The sample is distilled under high vacuum, and the volatiles are collected in solvent-chilled traps. This technique is highly efficient for isolating aroma compounds from food matrices and can be used to prepare a concentrated extract for subsequent GC-MS or GCxGC analysis. frontiersin.org
| Technique | Principle | Application/Advantage for this compound Analysis | References |
|---|---|---|---|
| GC-MS (SIM) | Separates compounds based on volatility/polarity (GC) and identifies them based on their mass-to-charge ratio (MS). SIM mode enhances sensitivity for target analytes. | Confirmed identification in bell peppers. Allows for isomer separation and sensitive quantification. | imreblank.chmdpi.com |
| GCxGC-TOF-MS | Comprehensive two-dimensional separation provides greatly enhanced peak capacity and resolution, coupled with high-speed mass analysis. | Ideal for resolving this compound from co-eluting matrix components in highly complex samples. Reduces chemical noise and improves identification confidence. | acs.orgnih.govgcms.cz |
| HS-SPME | Solvent-free extraction and concentration of volatiles from the headspace onto a coated fiber. | Simple, automated, and sensitive sampling for volatile thiols. On-fiber derivatization can further lower detection limits. | sigmaaldrich.comwiley.comnih.gov |
| p-HMB Trapping | Selective covalent binding of thiols to an organomercury reagent, allowing for their specific isolation from a complex mixture. | Highly selective isolation of thiols, including this compound, from non-thiol compounds, enabling cleaner extracts for analysis. | mdpi.comacs.orgresearchgate.net |
| SAFE | Gentle vacuum distillation for the exhaustive extraction of volatiles at low temperatures. | Minimizes thermal degradation and artifact formation, ensuring the extracted profile accurately represents the sample's composition. | frontiersin.orgnih.gov |
Electrochemical Sensors for Real-Time Monitoring
Electrochemical sensors offer a promising avenue for the real-time monitoring of thiols due to their high sensitivity, potential for miniaturization, and rapid response times. alphasense.commdpi.com These methods are predicated on the ability of the thiol group to undergo oxidation or reduction reactions at an electrode surface. bloomtechz.com The development of electrochemical sensors for volatile organic compounds (VOCs), including sulfur-containing compounds, is an active area of research, with a focus on creating portable and efficient detection systems for air quality and environmental analysis. alphasense.comresearcher.life
Development of Modified Electrodes for Thiol Detection
The direct electrochemical oxidation of thiols on conventional bare electrodes often requires high overpotentials and can lead to electrode fouling, where the electrode surface becomes passivated. To overcome these limitations, chemically modified electrodes (CMEs) are extensively developed to enhance sensitivity, selectivity, and stability.
The modification of electrode surfaces with various nanomaterials and chemical mediators has been shown to catalyze the oxidation of thiols, allowing for detection at lower potentials and with greater efficiency. francescoriccilab.com Common modification strategies include:
Carbon Nanotubes (CNTs): Glassy carbon electrodes modified with single-wall (SWNT) or multi-walled carbon nanotubes (MWNTs) exhibit strong electrocatalytic activity towards thiol oxidation. researchgate.netnih.gov These modified electrodes can significantly lower the oxidation potential required for thiols and dramatically increase the peak currents in voltammetric measurements compared to bare electrodes. researchgate.netnih.gov
Metal and Metal Oxide Nanoparticles: Nanoparticles of metals like gold or metal oxides such as perovskite-type LnFeO₃ have been integrated into sensor arrays for the detection of volatile sulfur compounds (VSCs). nih.gov These materials can offer high performance, good tolerance to environmental changes, and long-term stability. nih.gov For instance, conductive carbon black containing trace metal impurities like nickel and iron has been shown to be effective for the low-potential electrocatalytic oxidation of L-cysteine. rsc.org
Electrocatalytic Films: Films of materials like Prussian blue (ferric hexacyanoferrate) and its analogues (e.g., cobalt hexacyanoferrate) can act as mediators for thiol oxidation. francescoriccilab.com These films facilitate electron transfer at lower potentials, and electrodes modified with them have been successfully used for the amperometric detection of various thiols. francescoriccilab.com
Organic Molecules and Polymers: Coenzymes like pyrroloquinoline quinone (PQQ) immobilized in a polypyrrole film on a glassy carbon electrode can act as a biocatalyst for thiol detection. nih.gov Self-assembled monolayers (SAMs) are another approach; for example, 7-ferrocenyl(carbonyloxy)-1-heptanethiol has been used to create modified gold electrodes to mediate electron transfer. researchgate.net While often used to build the sensor, this highlights the utility of heptanethiol derivatives in electrochemical systems. Similarly, mixed monolayers of crown ethers and heptanethiol have been explored for detecting other analytes. acs.org
These modifications enhance the electrode's active surface area and catalytic properties, leading to improved analytical performance for thiol detection.
Amperometric and Voltammetric Methods
Amperometry and voltammetry are the two primary electrochemical techniques used for thiol analysis. nih.gov While specific studies detailing the amperometric or voltammetric determination of this compound are scarce, the principles and findings from research on other alkyl thiols are directly applicable.
Amperometric Detection: In amperometry, a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. The current generated is proportional to the concentration of the analyte being oxidized or reduced. This technique is well-suited for flow injection analysis (FIA) or as a detector for high-performance liquid chromatography (HPLC). tandfonline.comunr.edu.ar For instance, amperometric detection using a carbon disk electrode has been successfully applied to determine various thiol compounds following their separation by capillary zone electrophoresis, achieving detection limits in the micromolar range. nih.gov The sensitivity of amperometric methods for thiols can be significantly enhanced by using chemically modified electrodes that lower the required detection potential. francescoriccilab.comnih.gov
Voltammetric Methods: Voltammetry involves applying a varying potential to the electrode and measuring the resulting current.
Cyclic Voltammetry (CV): This technique is often used to study the electrochemical behavior of compounds and to determine the optimal potential for amperometric detection. In CV, the potential is swept linearly to a set value and then reversed. For thiols, CV at modified electrodes shows a characteristic catalytic wave, where the oxidation peak current increases significantly in the presence of the thiol. nih.govmdpi.com
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV for quantitative analysis. It involves applying a series of regular voltage pulses superimposed on a linear potential sweep. This method minimizes the background charging current, resulting in higher signal-to-noise ratios and lower detection limits. mdpi.com DPV has been used for the sensitive determination of various thiols, often achieving detection limits in the sub-micromolar range. electrochemsci.org For example, fast Fourier transform continuous cyclic voltammetry has achieved picomolar detection limits for a thiol compound in a flowing solution. researchgate.net
The table below summarizes the performance of various electrochemical methods for the detection of different thiol compounds, which can serve as a reference for the potential analysis of this compound.
| Analyte (Thiol) | Electrode/Modification | Technique | Linear Range | Detection Limit (LOD) | Reference |
| L-cysteine, Glutathione (B108866), etc. | SWNT/PQQ Modified Glassy Carbon | Amperometry | 10⁻⁶–10⁻³ M | 10⁻⁷–10⁻⁶ M | nih.gov |
| L-cysteine | Carbon Black (CL-08) Modified GCE | Chronoamperometry | 50–700 µM | 45.87 nM | rsc.org |
| Propylthiouracil (PTU) | Glassy Carbon (mediated by catechol) | DPV | 0.1–10.0 µM | 0.05 µM | electrochemsci.org |
| Thiocholine | Prussian Blue Modified Screen-Printed Electrode | Amperometry | 5 µM–0.5 mM | 5 µM | francescoriccilab.com |
| General Thiols | Carbon Paste Electrode | FFT-CCV | N/A | 1.48 x 10⁻¹³ mol | researchgate.net |
| Cysteine, Glutathione, etc. | Carbon Disk Electrode | CZE-Amperometry | N/A | ~10⁻⁶ mol/L | nih.gov |
Environmental Transformation and Degradation Pathways of 2 Heptanethiol
Microbiological Degradation Mechanisms and Microbial Ecophysiology
The biodegradation of organosulfur compounds is a key component of the global sulfur cycle, facilitating the conversion of organic sulfur into inorganic forms that can be utilized by other organisms. arc.gov.au Microorganisms play a pivotal role in the breakdown of thiols, utilizing them as sources of carbon and energy.
While specific studies identifying microorganisms that degrade 2-heptanethiol are limited, research on other n-alkanethiols provides valuable insights. The isolation of potent microbial strains is typically achieved through enrichment cultures using the target thiol as the sole carbon and energy source. oup.com
One notable study isolated a bacterium, identified as a Brevibacillus species (strain CAT37), from the gas-washing wastewaters of a phosphate (B84403) factory. oup.com This strain was isolated through an enrichment culture on 1-decanethiol (B86614) and demonstrated the ability to effectively degrade both 1-decanethiol and 1-dodecanethiol (B93513), achieving approximately 99% removal after 30 days of incubation. oup.com Given the structural similarity, it is plausible that such bacteria could also metabolize this compound.
General methods for identifying and characterizing thiol-degrading microbes include:
Enrichment and Isolation: Culturing environmental samples (e.g., contaminated soil or water) in a minimal medium where the target thiol is the only carbon source. This selects for microorganisms capable of its catabolism. oup.com
Phylogenetic Analysis: Using 16S rRNA gene sequencing to identify the isolated bacteria and determine their taxonomic relationship to known species. microbiologyjournal.org
Physiological and Biochemical Characterization: Assessing the optimal growth conditions for the isolated strains, such as temperature, pH, and salinity, to understand their ecophysiology. oup.com For instance, the Brevibacillus sp. strain CAT37 grows optimally at 40°C and a pH of 7. oup.com
Below is a table summarizing the characteristics of a representative thiol-degrading bacterium.
| Characteristic | Description | Source |
| Bacterial Strain | Brevibacillus agri (Strain CAT37) | oup.com |
| Source of Isolation | Gas-washing wastewaters from a phosphate factory | oup.com |
| Degradation Capability | Degrades 1-decanethiol and 1-dodecanethiol (~99% removal in 30 days) | oup.com |
| Optimal Temperature | 40°C (Range: 30-55°C) | oup.com |
| Optimal pH | 7.0 (Range: 5.0-10.2) | oup.com |
| Optimal Salinity | 5 g/L NaCl (Range: 0-20 g/L) | oup.com |
The biochemical breakdown of this compound likely involves initial enzymatic attacks on either the thiol group or the alkyl chain, with distinct pathways under aerobic and anaerobic conditions.
Aerobic Pathways: Under aerobic conditions, the degradation of n-alkanes and related compounds is typically initiated by monooxygenase enzymes. nih.gov For this compound, two primary initial steps are plausible:
Oxidation of the Thiol Group: The sulfhydryl (-SH) group can be oxidized to form a sulfonate (R-SO₃⁻). This process makes the compound more water-soluble and susceptible to further degradation. The sulfur can eventually be released as sulfate (B86663) (SO₄²⁻), which can be used by the cell. mdpi.com
Oxidation of the Alkyl Chain: Similar to hydrocarbon degradation, a terminal or sub-terminal oxidation of the heptyl chain can occur. researchgate.net A monooxygenase could hydroxylate the terminal methyl group, leading to the formation of a primary alcohol. This alcohol would then be further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid could then be metabolized via the β-oxidation pathway.
Anaerobic Pathways: Anaerobic degradation of thiols is less understood and generally proceeds at a slower rate than aerobic degradation. nih.govwikipedia.org For saturated hydrocarbons, a common anaerobic activation mechanism involves the addition of the hydrocarbon to fumarate, catalyzed by the enzyme alkylsuccinate synthase. nih.gov A similar pathway could potentially be involved in the anaerobic degradation of this compound. In this hypothetical pathway, the heptyl chain would be added to fumarate, forming a derivative that can then enter central metabolism. The ultimate fate of the sulfur atom in anaerobic pathways can vary, potentially leading to the formation of hydrogen sulfide (B99878) (H₂S). mdpi.com
The rate at which this compound is biodegraded in the environment is not constant but is governed by a complex interplay of physical, chemical, and biological factors. biosphereplastic.compjoes.com
Bioavailability: As a hydrophobic compound with low water solubility, the bioavailability of this compound can be a major rate-limiting factor. thegoodscentscompany.com Microorganisms can only degrade compounds that are accessible to them. The compound may adsorb to soil organic matter or form separate phases in aquatic systems, reducing its availability for microbial uptake.
Microbial Community: The presence and abundance of microorganisms with the necessary enzymatic machinery to degrade thiols are crucial. The composition of the microbial community can be influenced by the local environmental conditions and the history of contamination. biosphereplastic.com
Temperature: Microbial metabolism and enzyme activity are highly temperature-dependent. Generally, biodegradation rates increase with temperature up to an optimum, which for most environmental systems is between 30°C and 40°C. biosphereplastic.com Lower temperatures, such as those in deep-sea environments, significantly slow down degradation. biosphereplastic.com
pH: The pH of the soil or water affects microbial enzyme function and the solubility of nutrients. Most bacteria involved in biodegradation thrive in a pH range of 6.0 to 8.0. pjoes.com
Oxygen Availability: Aerobic degradation pathways are typically faster and more efficient than anaerobic ones. Therefore, the availability of oxygen as a terminal electron acceptor is a key factor. In anoxic sediments or groundwater, degradation will be significantly slower. nih.gov
Nutrient Availability: The growth of biodegrading microorganisms requires essential nutrients like nitrogen and phosphorus. A lack of these nutrients can limit microbial population growth and, consequently, the rate of degradation. nih.gov
Concentration of the Pollutant: While a minimum concentration is needed to induce the production of degradative enzymes, very high concentrations of this compound could be toxic to microorganisms, inhibiting their activity. biosphereplastic.com
The table below summarizes key factors affecting biodegradation.
| Factor | Influence on Biodegradation Rate | Source |
| Bioavailability | Low water solubility can limit microbial uptake, slowing degradation. | thegoodscentscompany.com |
| Temperature | Rate generally increases with temperature, with an optimum typically between 30-40°C. | biosphereplastic.com |
| pH | Optimal rates are generally observed in the range of 6.0-8.0. | pjoes.com |
| Oxygen | Aerobic degradation is generally much faster than anaerobic degradation. | nih.gov |
| Nutrients (N, P) | Lack of essential nutrients can limit microbial growth and degradation activity. | nih.gov |
| Concentration | High concentrations can be toxic and inhibitory to microorganisms. | biosphereplastic.com |
Abiotic Degradation Processes
In addition to microbial action, this compound can be degraded by non-biological processes, primarily through reactions in the atmosphere and, to a lesser extent, in water.
As a volatile compound, this compound released into the environment can partition into the atmosphere, where it is susceptible to photo-oxidation. The primary degradation pathway in the troposphere for most volatile organic compounds is reaction with the hydroxyl radical (•OH), which is formed photochemically.
The reaction would likely proceed via the abstraction of a hydrogen atom, either from the sulfhydryl group or from a carbon atom on the alkyl chain:
R-SH + •OH → R-S• + H₂O R-CH₂-SH + •OH → R-CH•-SH + H₂O
The resulting thiyl radical (R-S•) and carbon-centered radicals are highly reactive and will participate in a cascade of subsequent reactions with atmospheric oxygen (O₂). These reaction chains typically lead to the formation of sulfur dioxide (SO₂) and, eventually, sulfate aerosols. The organic part of the molecule is oxidized to form aldehydes, ketones, and carboxylic acids. Volatile thiols are generally highly reactive in the atmosphere, suggesting that the atmospheric lifetime of this compound would be relatively short. mdpi.com
Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. While this is a major degradation pathway for some classes of chemicals like esters and amides, thiols are generally stable and not readily susceptible to hydrolysis under typical environmental conditions (neutral pH). nih.govresearchgate.net
Studies on the hydrolysis of thioesters show that they are significantly more reactive than thiols. For example, at a pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) is 155 days. nih.govresearchgate.net Simple alkanethiols like this compound, which lack the activating carbonyl group of a thioester, would be expected to hydrolyze at a much slower, environmentally insignificant rate. The C-S bond in a thiol is strong and does not readily undergo nucleophilic attack by water.
Other potential abiotic pathways include direct oxidation by other environmental oxidants, although these processes are generally less significant than atmospheric photo-oxidation for volatile thiols. acs.org
Environmental Fate and Transport Modeling
Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals in the environment. epa.gov For this compound, such models would integrate its specific physicochemical properties to estimate its movement and transformation in air, water, and soil. epa.gov While specific, comprehensive environmental fate models for this compound are not widely documented in publicly available literature, its behavior can be predicted based on its key properties and the principles of multimedia environmental modeling. nih.govmdpi.comresearchgate.net
Distribution in Air, Water, and Soil Compartments
The distribution of this compound in the environment is dictated by its physical and chemical properties. Its moderate volatility and low water solubility suggest that it will partition between the air and organic matter in soil and sediments.
Once released into the environment, this compound's relatively high vapor pressure and Henry's Law constant indicate a tendency to volatilize into the atmosphere from water and moist soil surfaces. In the atmosphere, it would be subject to photochemical reactions, primarily with hydroxyl radicals, leading to its degradation.
In aquatic systems, its low water solubility limits its concentration in the water column. nih.gov A significant portion is likely to adsorb to suspended organic matter and sediment due to its moderate octanol-water partition coefficient (log Kow).
In the soil compartment, the mobility and distribution of this compound are largely governed by its adsorption to soil organic matter. chemsafetypro.comucanr.edu Compounds with moderate to high Koc values tend to be less mobile and accumulate in the organic-rich topsoil layers. chemsafetypro.comucanr.edu From the soil, it can volatilize into the air, be taken up by plants, or undergo microbial degradation.
Physicochemical Properties of this compound Influencing its Environmental Distribution
| Property | Value | Implication for Environmental Distribution |
| Molecular Formula | C7H16S | - |
| Molecular Weight | 132.27 g/mol | Influences diffusion and transport rates. |
| Water Solubility | Slightly soluble | Limits concentration in aquatic systems, promotes partitioning to other phases. nih.gov |
| Vapor Pressure | 2.47 mmHg at 25 °C | Indicates a tendency to volatilize into the atmosphere. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.3 (estimated) | Suggests a moderate tendency to bioaccumulate in organisms and adsorb to organic matter. nih.gov |
Volatilization and Adsorption Phenomena
Volatilization and adsorption are two key processes that significantly influence the environmental transport and fate of this compound.
Volatilization: The tendency of a chemical to move from water to air is quantified by the Henry's Law constant. For this compound, the available data indicate a significant potential for volatilization from aquatic environments. This process is a major pathway for its removal from water bodies and transfer to the atmosphere.
Key Parameters for Volatilization and Adsorption of this compound
| Parameter | Value/Estimate | Significance |
| Henry's Law Constant | ~1.8 x 10^-3 atm·m³/mol | Indicates a high potential for volatilization from water. |
| Log Koc (Soil Adsorption Coefficient) | Estimated to be moderate based on Log Kow | Suggests moderate adsorption to soil and sediment organic matter, leading to moderate mobility. |
Remediation Strategies for Thiol Contamination
Contamination of soil and groundwater by thiols, including this compound, necessitates effective remediation strategies to mitigate environmental and health risks. Several approaches can be employed, often in combination, to treat thiol-contaminated sites.
Adsorption: Adsorption is a widely used technology for the removal of organic contaminants from water and air. Activated carbon is a common adsorbent due to its high surface area and porosity, which allow for the effective capture of thiol compounds. The effectiveness of adsorption depends on the specific properties of the thiol, the adsorbent, and the environmental conditions.
Chemical Oxidation: In-situ chemical oxidation (ISCO) involves the injection of strong oxidants into the subsurface to destroy contaminants. Common oxidants include permanganate, persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst). These oxidants can break down thiol molecules into less harmful substances. The success of ISCO depends on the effective delivery of the oxidant to the contaminant and the geochemistry of the site.
Bioremediation: Bioremediation utilizes microorganisms to degrade contaminants. Many naturally occurring bacteria and fungi possess the metabolic pathways to break down organic compounds like thiols, using them as a source of carbon and energy. Bioremediation can be enhanced through biostimulation (adding nutrients to encourage the growth of indigenous microorganisms) or bioaugmentation (introducing specific microbial strains with known degradative capabilities). This approach is often considered a more sustainable and cost-effective remediation option.
Summary of Remediation Strategies for Thiol Contamination
| Remediation Strategy | Description | Key Considerations |
| Adsorption | Utilizes porous materials like activated carbon to physically bind and remove thiols from contaminated media. | Efficiency depends on adsorbent type, contaminant concentration, and presence of other organic matter. |
| Chemical Oxidation | Involves the application of strong chemical oxidants to chemically transform thiols into less toxic compounds. | Requires careful handling of hazardous chemicals and can be affected by soil and groundwater chemistry. |
| Bioremediation | Employs microorganisms to naturally degrade thiol contaminants into harmless byproducts. | Can be a slower process and is dependent on environmental conditions (e.g., temperature, pH, nutrient availability). |
Future Directions and Emerging Research Avenues for 2 Heptanethiol Chemistry
Exploration of Novel Catalytic Transformations Involving 2-Heptanethiol
The reactivity of the thiol group in this compound makes it a prime candidate for a variety of catalytic transformations. Future research is expected to focus on developing novel catalytic systems that can selectively activate the S-H bond, enabling efficient and controlled reactions.
One promising area is the iron-catalyzed synthesis of thioesters. acs.org Thioesters are valuable intermediates in organic synthesis and are present in various biologically active molecules. acs.org Research into iron-catalyzed coupling reactions of this compound with aldehydes, using an oxidant in an aqueous medium, could provide a more sustainable and cost-effective route to a range of thioesters. acs.org This approach would be particularly attractive for its compatibility with a variety of functional groups. acs.org
Furthermore, the development of catalysts for the enantioselective conjugate addition of this compound to electron-deficient alkenes presents a significant opportunity. researchgate.net Such reactions are fundamental for the synthesis of chiral sulfur-containing compounds, which are of great interest in medicinal chemistry and materials science.
Advanced Material Design with Tunable Thiol Functionality
The incorporation of this compound into polymers and other materials can impart unique functionalities. The thiol group can be leveraged for surface functionalization, cross-linking, and the creation of stimuli-responsive materials.
Thiol-Functionalized Polymers: The synthesis of polymers containing this compound moieties is a burgeoning field. These "polythiols" can be used to create recyclable disulfide polymeric films through the oxidation of the thiol groups. proquest.com The resulting disulfide bonds are dynamic and can be cleaved and reformed, allowing for the reprocessing and recycling of the material. proquest.commdpi.com The density of the thiol groups, and thus the cross-linking and material properties, can be tuned by adjusting the monomer ratios during polymerization. proquest.com
Surface Modification: The ability of thiols to form strong covalent bonds with metal surfaces, particularly gold and silver, is well-established. This property can be exploited to create self-assembled monolayers (SAMs) of this compound on various substrates. These SAMs can modify the surface properties, such as hydrophobicity, conductivity, and reactivity, opening up applications in sensors, electronics, and biocompatible coatings. tum.de
Stimuli-Responsive Materials: The reversible nature of the disulfide bond, formed by the oxidation of thiols, allows for the design of "smart" materials that respond to external stimuli such as pH or redox potential. mdpi.com Materials incorporating this compound could be designed to release a payload, change their shape, or alter their mechanical properties in response to specific environmental cues. mdpi.com
| Material Type | Key Feature | Potential Application |
|---|---|---|
| Thiol-Functionalized Polymers | Dynamic disulfide cross-links | Recyclable thermosets, self-healing materials |
| Self-Assembled Monolayers (SAMs) | Surface modification | Biosensors, corrosion inhibitors, molecular electronics |
| Stimuli-Responsive Gels | Reversible sol-gel transition | Drug delivery, tissue engineering |
Integrated Computational-Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of chemical processes involving this compound.
Predicting Reactivity: Computational methods, such as Density Functional Theory (DFT), can be used to model the reactivity of this compound. acs.orgchemrxiv.orgowlstown.netresearchgate.net These models can predict reaction pathways, transition states, and activation energies, providing valuable insights that can guide experimental design. acs.orgchemrxiv.orgowlstown.netresearchgate.netnih.gov For instance, computational studies can help in the selection of optimal catalysts for specific transformations or in predicting the regioselectivity of addition reactions.
Understanding Reaction Mechanisms: Integrated approaches combining experimental techniques like NMR spectroscopy with computational modeling can elucidate complex reaction mechanisms. umaine.edunih.gov This understanding is essential for optimizing reaction conditions and for the rational design of new chemical transformations. For example, computational studies can shed light on the role of solvents and catalysts in thiol-thioester exchange reactions. rsc.org
Virtual Screening: Computational tools can be employed for the virtual screening of large libraries of potential reactants or catalysts for reactions involving this compound. This can significantly reduce the time and resources required for experimental screening and lead to the faster discovery of new and efficient chemical processes.
| Computational Method | Application | Benefit |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction pathways and energies | Rational catalyst design, understanding reactivity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., proteins) | Understanding biological activity, enzyme inhibition |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of materials over time | Predicting material properties, understanding self-assembly |
Sustainable Synthesis and Green Chemistry Applications
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis and utilization.
Green Solvents: The use of water as a solvent for reactions involving thiols is a key area of green chemistry. organic-chemistry.org Water can enhance the nucleophilicity of thiols, leading to faster and more selective reactions. organic-chemistry.org Exploring water-promoted reactions of this compound, such as its addition to alkenes, can lead to more sustainable synthetic routes. organic-chemistry.org
Solvent-Free Reactions: Conducting reactions under solvent-free conditions is another important green chemistry approach. scielo.br This minimizes waste and can lead to simpler purification procedures. The development of solvent-free methods for the conjugate addition of this compound to electron-deficient alkenes, potentially using solid-supported catalysts, is a promising research direction. scielo.brresearchgate.net
Electrochemical Methods: Electrochemical synthesis offers a green alternative to traditional chemical methods, often avoiding the use of harsh reagents. rsc.org The electrochemical oxidation of this compound to its corresponding disulfide in a continuous-flow microreactor represents a practical and environmentally friendly process. rsc.org
Role of this compound in Interdisciplinary Research Fields
The versatility of this compound lends itself to a wide range of applications in interdisciplinary research, bridging chemistry with biology, medicine, and materials science.
Nanotechnology: Thiol groups are crucial in nanotechnology for the functionalization of nanoparticles. longdom.org this compound can be used to coat gold or silver nanoparticles, enhancing their stability and allowing for the attachment of biomolecules for applications in drug delivery, diagnostics, and bioimaging. nih.govresearchgate.netreading.ac.uk
Biomedical Applications: Thiol-functionalized materials are being extensively investigated for biomedical applications due to their ability to interact with biological systems. nih.govresearchgate.netreading.ac.uk Materials incorporating this compound could be designed to mimic natural biological processes, such as the formation of disulfide bridges in proteins, leading to the development of novel biomaterials for tissue engineering and regenerative medicine. nih.govresearchgate.netreading.ac.uk
Sensors: The reactivity of the thiol group can be exploited for the development of chemical sensors. For example, a surface functionalized with this compound could be designed to selectively bind to specific analytes, leading to a detectable signal.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 2-Heptanethiol, and how can conflicting spectral data be resolved?
- Methodological Answer :
- 13C-NMR and Mass Spectrometry (MS) are critical for structural confirmation. The 13C-NMR spectrum (as referenced in food additive specifications) provides detailed carbon-environment data, while MS (molecular weight 146 g/mol) helps identify fragmentation patterns .
- Resolution of discrepancies : Cross-validate spectral data with computational chemistry tools (e.g., NIST Chemistry WebBook for thermodynamic comparisons) and elemental analysis. For instance, if MS indicates a molecular ion at m/z 146 but NMR suggests impurities, perform GC-MS to isolate and reanalyze the compound .
Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?
- Methodological Answer :
- The branched alkyl chain (C7H16S) and thiol (-SH) group dictate reactivity. The steric hindrance from the heptane chain may reduce nucleophilicity compared to smaller thiols, while the -SH group enables participation in thiol-ene reactions or metal coordination. Computational modeling (e.g., using PubChem’s SMILES:
CCCCCC(C)S) can predict reactive sites . - Experimental validation: Compare reaction rates with linear-chain thiols (e.g., 1-heptanethiol) under controlled conditions to isolate steric effects .
Advanced Research Questions
Q. How should researchers address contradictory reports on the solubility parameters of this compound in different solvent systems?
- Methodological Answer :
- Systematic analysis : Replicate solubility experiments using standardized solvents (polar/aprotic, non-polar) and controlled temperatures. For example, discrepancies in aqueous solubility may arise from oxidation byproducts; use anaerobic conditions and antioxidants (e.g., BHT) to isolate stability effects .
- Data reconciliation : Apply statistical tools (e.g., principal component analysis) to identify outliers or confounding variables (e.g., trace moisture in solvents). Reference NIST’s thermochemical data for theoretical solubility predictions .
Q. What experimental strategies are recommended for studying the oxidative stability of this compound under varying conditions?
- Methodological Answer :
- Kinetic profiling : Monitor oxidation via headspace GC-MS to detect disulfide (R-S-S-R) formation. Use accelerated aging studies (elevated temperatures/O2 levels) to model degradation pathways.
- Preventive measures : Compare stabilizers (e.g., chelating agents like EDTA) to mitigate metal-catalyzed oxidation. Adapt protocols from analogous thiols (e.g., 2-(diethylamino)ethanethiol) but account for differences in volatility .
Q. How can researchers validate the purity of this compound samples when traditional chromatographic methods show inconsistencies?
- Methodological Answer :
- Multi-technique validation : Combine GC with flame ionization detection (FID), HPLC-UV, and NMR to cross-check purity. For example, GC-FID may fail to resolve isomers, but 13C-NMR can distinguish structural variants (e.g., 2-methyl-2-heptanethiol vs. linear isomers) .
- Contamination mitigation : Pre-treat samples with activated charcoal to adsorb oxidizing impurities. Validate against certified reference materials (CRMs) if available .
Data Contradiction and Analysis
Q. How should researchers analyze contradictory data in the characterization of this compound across studies?
- Methodological Answer :
- Root-cause framework : Apply dialectical analysis (per materialist dialectics) to identify the "principal contradiction" (e.g., methodological vs. sample-based errors). For instance, if spectral data conflicts, prioritize reproducibility studies using identical instrumentation .
- Meta-analysis : Aggregate data from PubChem, EPA DSSTox, and NIST to assess consensus values for properties like boiling point or density. Use regression models to quantify uncertainty .
Application-Oriented Research
Q. What are the critical considerations in designing kinetic studies to investigate this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Reaction optimization : Control pH to deprotonate the -SH group (enhancing nucleophilicity) and use aprotic solvents (e.g., DMF) to minimize side reactions. Monitor intermediates via in-situ FTIR or Raman spectroscopy .
- Benchmarking : Compare with smaller thiols (e.g., ethanethiol) to quantify steric effects. Computational tools (e.g., Reaxys) can predict transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
